2-Tridecanone
Description
Tridecan-2-one is a methyl ketone that is tridecane in which the methylene hydrogens at position 2 are replaced by an oxo group. It has a role as a plant metabolite and a flavouring agent. It derives from a hydride of a tridecane.
This compound has been reported in Francisella tularensis, Pilocarpus microphyllus, and other organisms with data available.
Properties
IUPAC Name |
tridecan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
CYIFVRUOHKNECG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Record name | 2-TRIDECANONE | |
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DSSTOX Substance ID |
DTXSID4022070 | |
| Record name | 2-Tridecanone | |
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Molecular Weight |
198.34 g/mol | |
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Physical Description |
2-tridecanone is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS], Solid, white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odour | |
| Record name | 2-TRIDECANONE | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |
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Boiling Point |
505 °F at 760 mmHg (NTP, 1992), 134.00 °C. @ 10.00 mm Hg | |
| Record name | 2-TRIDECANONE | |
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Flash Point |
225 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), soluble in alcohol, propylene glycol and oils; insoluble in water | |
| Record name | 2-TRIDECANONE | |
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| Record name | 2-Tridecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float, 0.817-0.823 | |
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| Record name | 2-Tridecanone | |
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Vapor Pressure |
1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992) | |
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CAS No. |
593-08-8 | |
| Record name | 2-TRIDECANONE | |
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| Record name | Tridecan-2-one | |
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| Record name | 2-TRIDECANONE | |
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Melting Point |
86.1 °F (NTP, 1992), 29 °C | |
| Record name | 2-TRIDECANONE | |
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| Record name | 2-Tridecanone | |
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Foundational & Exploratory
A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone is a naturally occurring methyl ketone found in the foliage of various plant species. It is particularly abundant in certain wild tomato species, where it functions as a potent allelochemical, providing significant defense against a wide range of herbivorous insects.[1][2] The wild tomato species Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum) is a notable producer of this compound, accumulating it in specialized glandular trichomes on its leaves and stems.[3][4] In contrast, cultivated tomato varieties (Solanum lycopersicum) produce only trace amounts of this compound, rendering them more susceptible to pests.[2][5] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of this compound in wild tomatoes, serving as a technical resource for professionals in research and drug development.
Natural Occurrence and Production in Glandular Trichomes
The primary sites of this compound synthesis and storage in wild tomatoes are the glandular trichomes, which are specialized hair-like structures on the plant's epidermis.[4][6] Specifically, type IV and type VI glandular trichomes are responsible for producing high levels of methyl ketones, including this compound and the related 2-undecanone.[1][7] These trichomes consist of glandular cells that synthesize the compounds and store them in a subcuticular cavity.[6] The high concentration of these toxic metabolites in the trichomes forms a chemical barrier that deters or kills feeding insects.[8][9]
Quantitative Data of this compound
The concentration of this compound varies significantly between wild and cultivated tomato species. Wild accessions, particularly S. habrochaites, contain levels that are orders of magnitude higher than those found in commercial varieties. A summary of reported concentrations is presented below.
| Species / Accession | Tissue / Measurement | This compound Concentration | Reference |
| Solanum habrochaites PI134417 | Leaf Surface | 1,459.7 µg/g | [10] |
| Solanum habrochaites PI134417 | Leaflets (% Fresh Weight) | 0.15% - 0.35% (1500 - 3500 µg/g) | [11] |
| Solanum habrochaites subsp. glabratum | Leaf Fresh Weight (Total Methyl Ketones) | Up to 8,000 µg/g | [4] |
| Lycopersicon hirsutum f. glabratum | Single Type VI Gland | 146 ng | [12] |
| Lycopersicon esculentum (Cultivated) | Leaflets (% Fresh Weight) | < 0.001% (< 10 µg/g) | [11] |
| Lycopersicon esculentum (Cultivated) | Comparison to Wild Type | 72 times less than L. hirsutum f. glabratum | [2] |
| Lycopersicon esculentum cv. 'Moneymaker' | Middle-leaf Trichome Tip | 0.33 ng | [9] |
| Lycopersicon esculentum cv. 'Moneymaker' | Main-stem Trichome Tip | 1.26 ng | [9] |
Biosynthesis Pathway and Genetic Basis
The biosynthesis of this compound in wild tomatoes is derived from the fatty acid synthesis pathway within the plastids.[5][13] The process is primarily controlled by two key enzymes, Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2), which were identified in S. habrochaites.[3][4]
-
ShMKS2 Action : The pathway begins with 3-ketoacyl-ACPs, which are intermediates in fatty acid synthesis. ShMKS2 functions as a thioesterase, hydrolyzing the thioester bond of 3-ketomyristoyl-ACP to release the free 3-ketomyristic acid.[3][5]
-
ShMKS1 Action : The liberated 3-ketoacid is then acted upon by ShMKS1, which is a decarboxylase. ShMKS1 catalyzes the removal of the carboxyl group from 3-ketomyristic acid, resulting in the final product, this compound.[3][5]
Genetic studies have shown that high-level production of this compound is a complex, polygenic trait, with evidence suggesting the involvement of at least three recessive genes.[11][12] The expression of both ShMKS1 and ShMKS2 is necessary for significant methyl ketone accumulation.[4]
Experimental Protocols
The extraction and quantification of this compound from tomato leaf tissue are critical for research and analysis. The standard workflow involves solvent extraction followed by chromatographic analysis.
Extraction of this compound
This protocol outlines a general method for the solvent extraction of methyl ketones from tomato foliage.
-
Sample Preparation : Harvest fresh young leaves from the tomato plant. Record the fresh weight (typically 0.5-1.0 g). If necessary, flash-freeze the tissue in liquid nitrogen and grind to a fine powder to ensure efficient extraction.
-
Solvent Addition : Place the tissue in a glass vial and add a suitable organic solvent. Dichloromethane is commonly used for extracting methyl ketones.[14][15] Use a volume sufficient to fully submerge the tissue (e.g., 5-10 mL).
-
Internal Standard : Add a known amount of an internal standard (e.g., tetradecane or another non-native methyl ketone) to the solvent to correct for variations in extraction efficiency and injection volume during analysis.
-
Extraction : Agitate the mixture on a shaker at room temperature for a specified period (e.g., 1-2 hours) to allow the solvent to extract the surface and internal metabolites.
-
Filtration and Concentration : Filter the extract to remove plant debris. The resulting solvent can be concentrated under a gentle stream of nitrogen gas to a smaller, known volume (e.g., 1 mL) to increase the analyte concentration.
-
Storage : Store the final extract in a sealed GC vial at -20°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred analytical technique for separating and quantifying volatile compounds like this compound.[10][16]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is required. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.
-
Injection : Inject a small volume (e.g., 1 µL) of the extract into the heated GC inlet, which volatilizes the sample.
-
Chromatographic Separation : The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometry : As compounds elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification : this compound is identified by comparing its retention time and mass spectrum to that of a pure analytical standard.
-
Quantification : The amount of this compound is calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created with known concentrations of the this compound standard.
Logical Relationship for High-Level Production
The production of high levels of this compound is not a simple trait but depends on the presence and interaction of multiple genetic loci, highlighting a complex regulatory system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Functions of Wild Tomato Methylketone Synthases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Genetic and physiological requirements for high-level sesquiterpene-production in tomato glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Accumulation and turnover of this compound in Tetranychus urticae and its consequences for resistance of wild and cultivated tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinbullbotany.com [chinbullbotany.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Genetic and physiological requirements for high-level sesquiterpene-production in tomato glandular trichomes [frontiersin.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Tridecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone, also known as methyl undecyl ketone, is a naturally occurring saturated methyl ketone with the chemical formula C₁₃H₂₆O.[1][2][3] It is a white crystalline solid at room temperature with a characteristic fatty, waxy, and sometimes described as milky or nutty odor.[4] This compound is found in various natural sources, including the wild tomato Lycopersicon hirsutum f. glabratum, where it acts as a natural insecticide.[5][6] It is also present in cheese, butter, coconut, and cooked meat.[7] Its versatile properties make it a valuable compound in the flavor and fragrance industry, as well as a subject of interest in agricultural and biological research.[8]
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological activities and applications.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 593-08-8 | [1] |
| Molecular Formula | C₁₃H₂₆O | [1] |
| Molecular Weight | 198.34 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Odor | Fatty, waxy, milky, coconut, nutty, herbal, earthy | [4] |
| Melting Point | 28 - 31 °C (82.4 - 87.8 °F) | [4] |
| Boiling Point | 263 °C (505.4 °F) at 760 mmHg | [1] |
| 134 °C (273.2 °F) at 10 mmHg | [4] | |
| Density | 0.822 g/cm³ at 25 °C (77 °F) | [4] |
| Refractive Index | 1.435 at 20 °C (68 °F) | [4] |
| Vapor Pressure | 0.016 mmHg at 25 °C (77 °F) | [4] |
| Flash Point | 107.22 °C (225 °F) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [9] |
| ¹³C NMR | Spectral data available. | [5] |
| Infrared (IR) | Spectral data available. | [10] |
| Mass Spectrometry (MS) | Major peaks at m/z 43, 58, 59, 71. | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).[8]
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[8]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.[1]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is connected to a condenser.[11]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.[11]
-
Observation: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[11]
Determination of Density
Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined using the displacement method.
Methodology: Displacement Method
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[7]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water). The initial volume of the liquid is recorded. The weighed sample of this compound is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the this compound sample.[7]
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.[7]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[12]
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]
-
Quantification: The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[12]
Biological Activity and Applications
This compound exhibits a range of biological activities and has several applications, primarily stemming from its natural role as a defense compound in plants.
Insecticidal and Repellent Activity
This compound is a well-documented natural insecticide and insect repellent.[5][6] It is particularly effective against certain lepidopteran larvae and aphids.[5] Its mode of action is believed to involve stomach action and repellency.[13]
Plant Growth Modulation
Recent studies have shown that this compound can act as a plant growth modulator. It has been observed to stimulate root development in certain plants, suggesting a potential role in agriculture as a biostimulant.[14] It appears to influence phytohormone pathways and the antioxidant system in plants.[14]
Flavor and Fragrance
Due to its characteristic odor and flavor profile, this compound is used as a flavoring agent in foods and as a fragrance ingredient in cosmetics and perfumes.[8]
Visualizations
The following diagrams illustrate key aspects of this compound's properties and applications.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. This compound(593-08-8) 13C NMR spectrum [chemicalbook.com]
- 6. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. This compound(593-08-8) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(593-08-8) IR Spectrum [chemicalbook.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound [sitem.herts.ac.uk]
- 14. The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa [mdpi.com]
Toxicological Profile of 2-Tridecanone: A Technical Guide
Executive Summary: This document provides a comprehensive overview of the toxicological data available for 2-Tridecanone (CAS No. 593-08-8), a saturated aliphatic ketone used as a fragrance ingredient and flavoring agent. The safety assessment of this compound relies significantly on data from a read-across analog, 2-heptanone (CAS No. 110-43-0), due to structural similarities and expected comparable metabolic pathways. The existing information supports the safe use of this compound in its current applications. Key toxicological endpoints evaluated include genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and environmental safety, with no significant concerns identified at current exposure levels.[1][2][3]
Quantitative Toxicological Data
The toxicological evaluation of this compound often utilizes a read-across approach from its structural analog, 2-heptanone. The following tables summarize the available quantitative data and safety assessments.
Table 1: Systemic Toxicity and Genotoxicity Summary
| Endpoint | Species/Test System | Method | Result | Read-Across Analog | Reference |
|---|---|---|---|---|---|
| Repeated Dose Toxicity | Rat | Oral (Gavage) | NOAEL: 100 mg/kg/day | 2-Heptanone | [1][2] |
| Reproductive Toxicity | Rat | Oral (Gavage) | NOAEL: 100 mg/kg/day | 2-Heptanone | [1][2] |
| Genotoxicity | S. typhimurium | Ames Test | Non-mutagenic | 2-Heptanone | [1][2][3] |
| Margin of Exposure (MOE) | Human | - | >100 for systemic effects | - |[1][2][3] |
Table 2: Local Toxicity and Environmental Assessment
| Endpoint | Method/Model | Result | Reference |
|---|---|---|---|
| Skin Sensitization | Read-across data | No safety concerns at current use levels | [1][3] |
| Photoirritation/Photoallergenicity | Ultraviolet/Visible (UV/Vis) Spectra Analysis | Not expected to be photoirritating/photoallergenic | [1][2][3] |
| Local Respiratory Toxicity | Threshold of Toxicological Concern (TTC) for a Cramer Class II material | Exposure (<0.47 mg/day) is below the TTC | [1][2] |
| Environmental Fate | IFRA Environmental Standards | Not Persistent, Bioaccumulative, and Toxic (PBT) | [1][2] |
| Environmental Risk | Predicted Environmental Concentration/Predicted No Effect Concentration (PEC/PNEC) | Risk quotients are <1 |[1][2] |
Detailed Toxicological Endpoints
Repeated Dose and Reproductive Toxicity
Data from the read-across analog 2-heptanone provide the basis for the safety assessment of this compound for repeated dose and reproductive toxicity.[1][2] These studies establish a No-Observed-Adverse-Effect Level (NOAEL) that is used to calculate a Margin of Exposure (MOE) for human exposure. The calculated MOE is greater than 100, indicating a low risk for systemic toxicity from current uses.[1][2][3]
Genotoxicity
Skin Sensitization and Irritation
Based on data from 2-heptanone, this compound is not considered a skin sensitizer under the current declared levels of use.[1][2][3] While not classified as a skin irritant based on animal models, good hygiene practices are recommended to minimize exposure to abraded or irritated skin.[4]
Photoirritation and Photoallergenicity
Evaluation based on the ultraviolet/visible (UV/Vis) absorption spectrum of this compound indicates a low potential for photoirritation or photoallergenicity, as it lacks significant absorbance in the relevant UVA/UVB range.[1][2][3]
Local Respiratory Toxicity
The potential for local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) approach. As a Cramer Class II material, the exposure to this compound is below the established TTC of 0.47 mg/day, indicating a low risk of respiratory toxicity.[1][2]
Metabolism
In microorganisms such as Pseudomonas multivorans and Pseudomonas aeruginosa, this compound undergoes oxidative degradation. A key step in this pathway is the subterminal oxidation of the methyl ketone to form undecyl acetate, which is then further metabolized to provide carbon and energy for the organism.[5]
Caption: Bacterial degradation pathway of this compound.
Experimental Protocols
Detailed experimental data for this compound itself is limited in the public domain. However, the cited safety assessments rely on standard toxicological testing methodologies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.
-
Methodology:
-
Strains: Typically includes TA98, TA100, TA1535, and TA1537 to detect various types of mutations.
-
Metabolic Activation: Tests are run in parallel with and without an S9 fraction to mimic mammalian metabolism.
-
Exposure: The test chemical is mixed with the bacterial culture and molten top agar. This mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[6][7]
-
Caption: General workflow for an Ames bacterial reverse mutation assay.
Subchronic Oral Toxicity Study (Read-Across)
This type of study evaluates the effects of repeated exposure to a substance over a period of time (e.g., 90 days).
-
Principle: To determine the NOAEL, laboratory animals (typically rats) are administered the test substance daily for a subchronic duration. A range of doses is used to identify a dose-response relationship and a level at which no adverse effects are observed.
-
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are commonly used, with equal numbers of males and females.
-
Administration: The test article (e.g., 2-heptanone) is administered orally via gavage daily for 90 days.
-
Dose Groups: Typically includes a control group (vehicle only) and at least three dose levels (low, mid, high).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.
-
Endpoint: The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects is determined as the NOAEL.[8][9]
-
Caption: Logical workflow for safety assessment using read-across data.
References
- 1. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 593-08-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of this compound by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integration of In Vivo Genotoxicity and Short-term Carcinogenicity Assays Using F344 gpt Delta Transgenic Rats: In Vivo Mutagenicity of 2,4-Diaminotoluene and 2,6-Diaminotoluene Structural Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 9. criver.com [criver.com]
An In-Depth Technical Guide to 2-Tridecanone (CAS 593-08-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Tridecanone (CAS 593-08-8), a naturally occurring methyl ketone with significant insecticidal and repellent activities. This document consolidates key data on its physicochemical characteristics, details experimental protocols for its synthesis and biological evaluation, and elucidates a known signaling pathway involved in its detoxification in insects. The information is presented to support further research and development in the fields of pest management and chemical ecology.
Chemical Information and Properties
This compound, also known as methyl undecyl ketone, is a saturated methyl ketone with the chemical formula C₁₃H₂₆O. It is found naturally in the wild tomato species Lycopersicon hirsutum f. glabratum, where it acts as a potent insecticide. It is also utilized in the flavor and fragrance industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 593-08-8 | |
| Molecular Formula | C₁₃H₂₆O | |
| Molecular Weight | 198.34 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 28-31 °C | |
| Boiling Point | 263 °C (at 760 mmHg) | |
| Density | 0.822 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), limited solubility in water. | [2] |
| Vapor Pressure | 0.003 mmHg at 20°C | |
| Flash Point | 107 °C |
Chemical Structure
Figure 1: Chemical structure of this compound.
Synthesis and Purification
A common and effective method for the synthesis of this compound and other methyl ketones is the acetoacetic ester synthesis.
Experimental Protocol: Acetoacetic Ester Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
1-Bromoundecane
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. The reaction mixture is then heated to reflux for a short period to ensure complete formation of the sodium salt of the enolate.
-
Alkylation: To the cooled enolate solution, add 1-bromoundecane dropwise through the dropping funnel. The mixture is then refluxed until the reaction is complete (typically monitored by TLC).
-
Saponification and Decarboxylation: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to reflux to saponify the ester. Subsequently, the solution is acidified with hydrochloric acid and heated, which induces decarboxylation to yield the crude this compound.
-
Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Activity and Experimental Protocols
This compound exhibits significant insecticidal and repellent properties against a variety of insect species.
Insecticidal Activity against Heliothis zea
This compound is toxic to the larvae of the corn earworm, Heliothis zea. The toxicity is often evaluated using a diet-overlay bioassay.
Table 2: Toxicity of this compound to Heliothis zea Larvae
| Bioassay Type | Endpoint | Value | Reference |
| Diet-overlay | LC₅₀ | Varies with larval instar and exposure time | [3] |
Experimental Protocol: Diet-Overlay Bioassay for Heliothis zea
Materials:
-
Artificial insect diet
-
Multi-well bioassay trays
-
This compound stock solution in a suitable solvent (e.g., acetone)
-
Heliothis zea larvae (e.g., third instar)
Procedure:
-
Diet Preparation: Prepare the artificial diet according to a standard protocol and dispense a known volume into each well of the bioassay trays.
-
Treatment Application: Prepare serial dilutions of the this compound stock solution. Apply a small, precise volume of each dilution evenly onto the surface of the diet in the wells. A control group should be treated with the solvent alone. Allow the solvent to evaporate completely.
-
Larval Infestation: Place one Heliothis zea larva into each well.
-
Incubation: Seal the trays and incubate under controlled conditions (e.g., 25-27°C, 16:8 h light:dark photoperiod).
-
Data Collection: Assess larval mortality at predetermined time points (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the lethal concentration (LC₅₀) values using probit analysis.
Repellent Activity against Ticks
This compound has demonstrated repellent effects against various tick species, including Amblyomma americanum (lone star tick).
Table 3: Repellency of this compound against Amblyomma americanum
| Concentration | Repellency (%) | Time Post-Application (hours) | Reference |
| 0.25 mg/cm² (on cheesecloth) | 85 | 6 | [4] |
Experimental Protocol: Two-Choice Repellency Bioassay
Materials:
-
Petri dishes or similar arenas
-
Filter paper or cheesecloth
-
This compound solution in a suitable solvent (e.g., ethanol)
-
Adult ticks (Amblyomma americanum)
Procedure:
-
Arena Preparation: Cut filter paper or cheesecloth to fit the bottom of the Petri dish. Treat one half of the substrate with the this compound solution and the other half with the solvent control. Allow the solvent to evaporate.
-
Tick Introduction: Place a single adult tick in the center of the arena.
-
Observation: Record the amount of time the tick spends on the treated versus the untreated side over a defined period. The position of the tick can be recorded at regular intervals.
-
Data Analysis: Calculate the percent repellency based on the distribution of the ticks or the time spent in each zone.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound as an insecticide is an area of ongoing research. However, studies on the detoxification of this compound in insects have shed light on a key signaling pathway involved in the insect's response to this xenobiotic.
In the cotton bollworm, Helicoverpa armigera, exposure to this compound induces a detoxification response regulated by a signaling pathway involving the transcription factors HaNrf2 and HaAhR.
HaNrf2 and HaAhR Signaling Pathway in Response to this compound
Upon exposure to this compound, a signaling cascade is initiated that leads to the activation of the transcription factors HaNrf2 (Nuclear factor erythroid 2-related factor 2) and HaAhR (Aryl hydrocarbon receptor). These transcription factors then bind to specific response elements in the promoter regions of various detoxification genes, leading to their upregulation. This includes genes encoding for cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). The increased expression of these enzymes enhances the metabolism and detoxification of this compound, thereby conferring tolerance to the insect.
Figure 2: Signaling pathway for this compound detoxification in H. armigera.
Experimental Workflow: RNAi Knockdown to Study Gene Function
To confirm the role of genes like HaNrf2 and HaAhR in this compound tolerance, RNA interference (RNAi) can be employed to silence their expression.
Conclusion
This compound is a natural compound with demonstrated efficacy as an insecticide and repellent. This guide provides foundational knowledge and experimental frameworks for researchers interested in its synthesis, biological activity, and mechanism of action. Further investigation into its specific molecular targets and the development of optimized formulations will be crucial for its potential application in integrated pest management strategies. The elucidation of the HaNrf2 and HaAhR signaling pathway in its detoxification provides a valuable starting point for understanding insect resistance mechanisms and for the development of synergists to enhance its efficacy.
References
The Repellent Mechanism of 2-Tridecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone, a naturally occurring methyl ketone found in the glandular trichomes of wild tomato species such as Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum), serves as a potent defense mechanism against various arthropod pests.[1][2][3][4] Its insecticidal and repellent properties have garnered significant interest for its potential as a bio-based alternative to synthetic pesticides. This technical guide provides an in-depth exploration of the known and hypothesized mechanisms underlying the insect repellent action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.
Core Mechanism of Action: An Olfactory-Mediated Response
The primary mechanism by which this compound repels insects is believed to be through the olfactory system. While direct binding studies of this compound to specific insect olfactory receptors are not extensively documented in publicly available literature, the existing body of research on insect olfaction allows for the formulation of a well-supported hypothetical pathway. This process begins with the detection of airborne this compound molecules by the insect's antennae.
Proposed Signaling Pathway
The perception of this compound is thought to initiate a signaling cascade within the olfactory sensory neurons (OSNs) located in the insect's antennal sensilla. This cascade ultimately leads to a behavioral response of avoidance.
The proposed mechanism involves the following steps:
-
Binding to Odorant-Binding Proteins (OBPs): Volatile this compound molecules enter the sensillar lymph through pores in the sensilla. Here, they are thought to be bound by Odorant-Binding Proteins (OBPs), which are small, soluble proteins that transport hydrophobic odorants to the olfactory receptors.[5][6]
-
Activation of Olfactory Receptors (ORs): The OBP-2-tridecanone complex delivers the ligand to a specific Olfactory Receptor (OR) located on the dendritic membrane of an OSN. Insect ORs are typically heterodimers, consisting of a variable, odorant-specific subunit and a conserved co-receptor known as Orco.[7][8]
-
Ion Channel Gating and Signal Transduction: The binding of this compound to the OR complex is hypothesized to induce a conformational change, leading to the opening of an associated ion channel. This results in an influx of cations into the OSN, causing membrane depolarization.
-
Action Potential and Neural Processing: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the OSN to the antennal lobe of the insect's brain. The specific pattern of glomerular activation in the antennal lobe is then processed, leading to the perception of this compound as a repellent cue and subsequent avoidance behavior.
Quantitative Data on Repellency
The repellent efficacy of this compound has been quantified in several studies against various arthropods. The following tables summarize key findings.
| Target Species | Assay Type | Concentration / Dosage | Repellency (%) | Duration (hours) | Citation |
| Amblyomma americanum (Lone Star Tick) | Filter Paper Assay | 0.63 mg/cm² | 87 | 12 | [1] |
| Dermacentor variabilis (American Dog Tick) | Filter Paper Assay | 0.63 mg/cm² | 72 | 15 | [1] |
| Amblyomma americanum (Lone Star Tick) | Cheesecloth Assay | 0.25 mg/cm² | 85 | 6 | [1] |
Table 1: Repellency of this compound against Tick Species.
| Compound | Target Species | Assay Type | Concentration / Dosage | Repellency (%) | Duration (hours) | Citation |
| This compound | Amblyomma americanum | Filter Paper Assay | 0.63 mg/cm² | 87 | 12 | [1] |
| 2-Undecanone | Amblyomma americanum | Filter Paper Assay | Not specified | 74 | 2 | [1] |
| This compound | Dermacentor variabilis | Filter Paper Assay | 0.63 mg/cm² | 72 | 15 | [1] |
| 2-Undecanone | Dermacentor variabilis | Filter Paper Assay | Not specified | 75 | 2 | [1] |
Table 2: Comparative Repellency of this compound and 2-Undecanone.
Experimental Protocols
The evaluation of insect repellents relies on standardized behavioral and electrophysiological assays. The following are detailed methodologies for two key experiments.
Y-Tube Olfactometer Assay
This behavioral assay is used to assess the preference or aversion of an insect to a specific volatile compound.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used. Each of the two upper arms is connected to an odor source, and the single lower arm serves as the insect release point.[9]
-
Airflow: A controlled and purified airflow is passed through each arm of the olfactometer. The air is typically humidified to prevent desiccation of the insect.[10][11]
-
Odor Sources: One arm is connected to a chamber containing a filter paper treated with a specific concentration of this compound dissolved in a solvent (e.g., ethanol). The other arm is connected to a control chamber containing a filter paper treated only with the solvent.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect is allowed a set amount of time to move up the tube and choose one of the arms. The first choice and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed statistically to determine if there is a significant preference or aversion.
Single Sensillum Recording (SSR)
This electrophysiological technique allows for the direct measurement of the response of individual OSNs to an odorant.
Methodology:
-
Insect Preparation: The insect is immobilized, often in a pipette tip or using wax, with one antenna exposed and stabilized.
-
Electrode Placement: A reference electrode is inserted into a non-olfactory part of the insect's body (e.g., the eye or abdomen). A recording electrode, a sharp tungsten or glass microelectrode, is carefully inserted into a single olfactory sensillum on the antenna.[3][12]
-
Odor Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna. A control puff of solvent-only air is also used.
-
Signal Recording: The electrical activity (action potentials or "spikes") of the OSN within the sensillum is amplified and recorded before, during, and after the odor stimulus.
-
Data Analysis: The change in the spike frequency in response to this compound compared to the control is quantified to determine the neuron's sensitivity and response profile to the compound.
Other Potential Mechanisms
While the primary repellent mechanism is olfactory, other modes of action may contribute to the overall protective effect of this compound.
-
Contact Irritancy: Direct contact with this compound on the insect's cuticle or gustatory organs may cause irritation, leading to avoidance behavior.
-
Neurotoxicity: At higher concentrations or upon prolonged exposure, this compound can be toxic to insects.[4] The precise neurotoxic mechanism is not fully elucidated but may involve disruption of neurotransmitter systems or ion channel function.
Conclusion and Future Directions
This compound is a promising natural insect repellent with a likely mechanism of action centered on the olfactory system. While the general principles of insect olfaction provide a strong framework for understanding its repellent effects, further research is needed to elucidate the specific molecular targets. Future studies employing techniques such as molecular docking, calcium imaging of olfactory neurons, and functional characterization of specific olfactory receptors expressed in heterologous systems will be crucial for pinpointing the precise ORs and OBPs that interact with this compound. A deeper understanding of these molecular interactions will facilitate the development of more effective and targeted bio-based insect repellents for use in agriculture and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of two odorant-binding proteins influence insect chemoreception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 8. Evolutionarily conserved odorant-binding proteins participate in establishing tritrophic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster [frontiersin.org]
A Technical Guide to the Role of 2-Tridecanone in Plant Defense Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth examination of 2-tridecanone, a naturally occurring methyl ketone, and its pivotal role as a chemical defense agent in plants. It covers its biosynthesis, mode of action, ecological significance, and the methodologies used for its study.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a wide array of herbivores and pathogens. Among these chemical agents are secondary metabolites, which are not essential for primary metabolic processes but are crucial for survival and interaction with the environment. This compound (C₁₃H₂₆O) is a volatile, non-alkaloid methyl ketone that exemplifies such a defense compound.[1] First isolated from the wild tomato species Solanum habrochaites (syn. Lycopersicon hirsutum f. glabratum), it has been identified as a potent insecticide and repellent.[2][3] This species of tomato produces levels of this compound that are significantly higher—up to 72 times more—than those found in cultivated tomato (Solanum lycopersicum), which contributes to its remarkable resistance to various insect pests.[2] This guide synthesizes the current knowledge on this compound, focusing on the biochemical and ecological aspects that make it a subject of interest for crop protection and natural product chemistry.
Localization and Production in Glandular Trichomes
The primary sites of this compound synthesis and storage in plants like S. habrochaites are specialized epidermal structures known as glandular trichomes.[4][5] Glandular trichomes are essentially microscopic, multicellular "chemical factories" on the plant surface.[6] Specifically, Type VI glandular trichomes, which consist of a four-celled secretory head on a short stalk, are responsible for producing and secreting high concentrations of this compound and other related methyl ketones like 2-undecanone.[4][5] These compounds are stored in a subcuticular space on the tip of the trichome and are released upon physical contact, for instance, when an insect walks across the leaf surface.[7] The density of these trichomes and the concentration of the methyl ketones they produce can be influenced by environmental factors such as day length and tend to increase as the plant ages, enhancing its defensive capabilities over time.[4]
Biosynthesis of this compound
The biosynthesis of methyl ketones in wild tomato is a two-step enzymatic process that occurs within the plastids of the glandular trichome secretory cells, leveraging intermediates from the de novo fatty acid synthesis pathway.[8][9]
-
Thioesterase Activity: The pathway begins with a 3-ketoacyl-acyl carrier protein (3-ketoacyl-ACP), a standard intermediate in fatty acid biosynthesis. An enzyme named Methylketone Synthase 2 (ShMKS2) , which possesses thioesterase activity, hydrolyzes the thioester bond of 3-ketomyristoyl-ACP (a 14-carbon intermediate) to release the ACP moiety, yielding a free 3-ketoacid (3-ketomyristic acid).[8][9]
-
Decarboxylase Activity: The liberated 3-ketoacid is then acted upon by a second enzyme, Methylketone Synthase 1 (ShMKS1) . ShMKS1 is a decarboxylase that removes the carboxyl group from the 3-ketoacid.[8][9] This decarboxylation of 3-ketomyristic acid results in the final product, this compound (a 13-carbon methyl ketone).[9]
While the genes for both enzymes are present in wild tomato, cultivated tomatoes have homologous genes but fail to accumulate significant levels of methylketones, suggesting differences in gene expression or enzyme function are responsible for the variation in this defensive trait.[8]
Mechanism of Action and Efficacy
This compound functions as a potent toxin and repellent against a broad spectrum of insect herbivores. Its primary mode of action is direct toxicity upon contact or ingestion.
Insecticidal Activity
Studies have demonstrated that this compound is lethal to several major agricultural pests. Lepidopteran larvae, including the tomato fruitworm (Helicoverpa zea), tobacco hornworm (Manduca sexta), and tomato pinworm (Tuta absoluta), exhibit high mortality rates when exposed to it.[2][4][10] The compound's efficacy is linked to its chemical structure; toxicity bioassays show a significant relationship between the carbon chain length of methyl ketones and their insecticidal activity, which is correlated with their lipophilicity and ability to penetrate lipid barriers.[11] It is also effective against aphids, such as Aphis gossypii.[12]
Repellent and Anti-feedant Properties
Beyond direct toxicity, this compound serves as a powerful repellent. Research has shown its effectiveness against ticks, including Amblyomma americanum and Dermacentor variabilis.[13] In some assays, its repellency was found to be more persistent than that of the related compound 2-undecanone, a commercially registered repellent.[13] This repellent action helps to deter pests from feeding and ovipositing on the plant, providing a first line of defense.
Antimicrobial and Allelochemical Effects
Recent evidence suggests the role of this compound extends beyond anti-herbivore defense. It has been shown to impact bacterial behavior by impairing biofilm formation and surface motility in both plant symbiotic and pathogenic bacteria.[14][15] For example, it can hamper alfalfa nodulation by Sinorhizobium meliloti and hinder the development of tomato bacterial speck disease caused by Pseudomonas syringae.[14] This indicates that this compound functions as a broad-spectrum allelochemical, capable of structuring the plant's surface microbiome and defending against microbial pathogens.
Quantitative Data on this compound Efficacy
The defensive capacity of this compound is best understood through quantitative analysis of its concentration in plant tissues and its biological activity against pests.
Table 1: Concentration and Accumulation of this compound
| Plant/Organism | Tissue/Location | Concentration / Amount | Reference |
|---|---|---|---|
| Lycopersicon hirsutum f. glabratum | Foliage | 72 times more abundant than in L. esculentum | [2] |
| Lycopersicon esculentum (cv. 'Moneymaker') | Middle-leaf trichome tip | 0.33 ng per tip | [7] |
| Lycopersicon esculentum (cv. 'Moneymaker') | Main-stem trichome tip | 1.26 ng per tip | [7] |
| Tetranychus urticae (Spider Mite) | Whole mite (on middle leaves) | 8-17 ng per mite |[7] |
Table 2: Toxicity of this compound Against Helicoverpa armigera
| Parameter | Value (mg/g) | Description | Reference |
|---|---|---|---|
| LC₃₀ | 2.572 mg/g | Lethal concentration that kills 30% of the population. | [12] |
| LC₅₀ | 5.549 mg/g | Lethal concentration that kills 50% of the population. | [12] |
| LC₉₀ | 36.337 mg/g | Lethal concentration that kills 90% of the population. |[12] |
Table 3: Repellency of this compound Against Ticks
| Tick Species | Assay Type | Concentration / Dose | Repellency (%) | Time Post-Application | Reference |
|---|---|---|---|---|---|
| Amblyomma americanum | Filter paper | 0.63 mg/cm² | 87% | 12 h | [13] |
| Dermacentor variabilis | Filter paper | 0.63 mg/cm² | 72% | 15 h | [13] |
| Amblyomma americanum | Cheesecloth | 0.25 mg/cm² | 85% | 6 h |[13] |
Insect Counter-Defense Mechanisms
The strong selective pressure exerted by plant defenses like this compound has driven the evolution of counter-mechanisms in adapted herbivores. The cotton bollworm, Helicoverpa armigera, a pest that can successfully feed on tomato plants, relies on symbiotic gut bacteria to overcome this chemical defense.[10][12] Studies have isolated bacteria, such as Corynebacterium sp. 2-TD, from the gut of H. armigera that are capable of degrading this compound.[10][12] Inoculation of H. armigera with these bacteria significantly increased the insect's survival rate when exposed to this compound, demonstrating a clear role for the microbiome in detoxifying plant allelochemicals.[10] This tritrophic interaction highlights the complex co-evolutionary arms race between plants, herbivores, and their associated microbes.[16]
Experimental Protocols
The study of this compound involves a combination of phytochemical analysis and biological assays. Below are generalized protocols for key experimental procedures.
Protocol: Extraction and Quantification from Plant Tissue
This protocol outlines the steps for analyzing this compound content from tomato leaves.
-
Sample Collection: Harvest fresh young leaves from the plant of interest. Record fresh weight and surface area.
-
Extraction:
-
Immediately immerse the leaves in a solvent such as hexane or dichloromethane for a short period (e.g., 30-60 seconds) to dissolve the compounds stored in the glandular trichomes without extracting significant amounts of internal lipids.
-
Alternatively, for whole-leaf extraction, homogenize the tissue in a suitable solvent.
-
Include an internal standard (e.g., n-dodecane) for accurate quantification.
-
-
Concentration: Reduce the solvent volume under a gentle stream of nitrogen gas to concentrate the extract.
-
Analysis:
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5). Program the oven with a temperature gradient suitable for separating volatile compounds (e.g., initial temp 50°C, ramp to 250°C).
-
MS Conditions: Operate in electron ionization (EI) mode.
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum (characteristic m/z fragments at 58 and 43).[17] Quantify the amount by comparing its peak area to that of the internal standard and a standard calibration curve.
Protocol: Insect Toxicity Bioassay
This protocol describes a method to assess the toxicity of this compound to lepidopteran larvae.
-
Preparation of Treatment: Dissolve pure this compound in a volatile solvent like acetone to create a serial dilution of known concentrations.
-
Application: Apply a precise volume (e.g., 100 µL) of each dilution to a filter paper disc placed in a petri dish. Allow the solvent to evaporate completely, leaving a uniform coating of the compound. A control group should be treated with solvent only.
-
Insect Introduction: Place one larva (e.g., third-instar H. zea) into each petri dish.
-
Incubation: Maintain the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Analysis: Use the mortality data to calculate lethal concentration (LC) values, such as the LC₅₀, using probit analysis.
Conclusion and Future Perspectives
This compound is a highly effective and ecologically important defense molecule produced by certain plants, most notably wild tomatoes. Its synthesis in glandular trichomes, potent toxicity against a range of pests, and broader allelochemical effects on microbes make it a model compound for studying chemical ecology. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering, with the goal of transferring this valuable defense trait to susceptible crop varieties.[9] However, the challenges observed in producing high levels of methylketones in transgenic plants without causing developmental issues highlight the complexity of engineering metabolic pathways.[9] Furthermore, the discovery of insect adaptation through microbial symbionts underscores the need to consider tritrophic interactions in the development of pest management strategies. Future research should continue to explore the precise molecular targets of this compound in insects and microbes, investigate the regulatory networks controlling its biosynthesis, and refine strategies for its application in sustainable agriculture.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant Glandular Trichomes: Natural Cell Factories of High Biotechnological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation and turnover of this compound in Tetranychus urticae and its consequences for resistance of wild and cultivated tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Functions of Wild Tomato Methylketone Synthases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Corynebacterium sp. 2-TD Mediated Toxicity of this compound to Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity studies of analogs of this compound, a naturally occurring toxicant from a wild tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. First report of the repellency of this compound against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound impacts surface-associated bacterial behaviours and hinders plant-bacteria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound impacts surface-associated bacterial behaviours and hinders plant-bacteria interactions - Nottingham ePrints [eprints.nottingham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Tridecanone: A Key Volatile Organic Compound in the Defense Strategy of Lycopersicon hirsutum
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lycopersicon hirsutum, a wild relative of the cultivated tomato (Lycopersicon esculentum), has garnered significant scientific interest due to its remarkable resistance to a wide array of insect pests. This inherent defense mechanism is largely attributed to the production and secretion of a variety of volatile organic compounds (VOCs), among which the methyl ketone 2-tridecanone stands out as a potent insecticide.[1][2] This technical guide provides a comprehensive overview of this compound in L. hirsutum, detailing its biosynthesis, ecological significance, and the analytical methodologies employed for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant science, ecology, and those involved in the development of novel pest management strategies.
Biosynthesis of this compound
The primary sites of this compound synthesis and storage in L. hirsutum are the glandular trichomes, specialized hair-like structures on the leaf surface.[2][3] The biosynthesis of this C13 methyl ketone is a multi-step process that originates from fatty acid metabolism. A biochemical genomics approach has been instrumental in elucidating the key enzymatic steps involved. The pathway initiates with de novo fatty acid biosynthesis. The expression of genes related to this process is significantly elevated in the glandular trichomes of L. hirsutum accessions that produce high levels of methyl ketones.[3]
Two key enzymes, Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2), have been identified as crucial for the production of this compound.[4][5] ShMKS2, a thioesterase, catalyzes the hydrolysis of 3-ketoacyl-ACPs to yield 3-keto acids. Subsequently, ShMKS1, a decarboxylase, acts on these 3-keto acids to produce the corresponding methyl ketones, including this compound.[5] Both of these enzymes are localized within the plastids, the cellular site of fatty acid synthesis in plants.[5]
Quantitative Data on this compound
The concentration of this compound varies significantly among different tomato species and even between accessions of L. hirsutum. The cultivated tomato, L. esculentum, contains only trace amounts of this compound, whereas certain wild accessions are prolific producers. This disparity is a key factor in their differential resistance to insect pests.
| Species/Accession | Compound | Concentration (µg/g fresh weight) | Reference |
| Lycopersicon hirsutum f. glabratum | 2-Undecanone & this compound | 2700 - 5500 | [3] |
| Lycopersicon esculentum | 2-Undecanone & this compound | up to 80 | [3] |
| L. hirsutum f. glabratum (PI126449) | 2-Undecanone, this compound, 2-Pentadecanone | High Levels | [3] |
| L. hirsutum (LA1777) | Methylketones | Not Detectable | [3] |
Table 1: Comparative concentrations of methyl ketones in different tomato species and accessions.
Ecological Role and Biological Activity
This compound serves as a potent natural insecticide, providing L. hirsutum with a significant defense against various herbivorous insects.[1] Its effectiveness has been demonstrated against several major agricultural pests. For instance, it is toxic to lepidopteran larvae such as the tobacco hornworm (Manduca sexta) and the tomato fruitworm (Heliothis zea).[1][2][6] The compound is found in the exudate of the glandular trichomes, and physical contact by young larvae with the foliage of L. hirsutum often leads to rapid mortality, sometimes even before any feeding occurs.[2] The insecticidal activity of methyl ketones is influenced by their chain length, which may affect their ability to penetrate the lipid barriers of insects.[6]
Experimental Protocols
The analysis of this compound and other VOCs from plant tissues requires specialized techniques for extraction, separation, and identification. The most common approaches involve gas chromatography coupled with mass spectrometry (GC-MS).
Extraction of this compound from Leaf Tissue
A widely used method for the extraction of volatile compounds from plant material is Headspace Solid-Phase Microextraction (HS-SPME).[7][8] This technique is solvent-free, rapid, and allows for the concentration of analytes in a single step.[7]
-
Materials:
-
Fresh leaflets of L. hirsutum
-
Glass vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Excise fresh leaflets from the plant.
-
Enclose a known weight of the plant material in a sealed glass vial.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Incubate the vial at a controlled temperature for a specific duration to allow for the adsorption of volatile compounds onto the fiber.
-
Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for both the qualitative and quantitative analysis of plant VOCs.[7][9][10]
-
Instrumentation:
-
Gas chromatograph equipped with a suitable capillary column (e.g., non-polar or medium-polar).
-
Mass spectrometer detector.
-
Helium or another inert gas as the carrier gas.
-
-
Procedure:
-
The desorbed compounds from the SPME fiber are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern, which is used for compound identification by comparison with spectral libraries (e.g., NIST).
-
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using authentic standards of known concentrations.
-
Signaling Pathways
While the biosynthetic pathway of this compound is becoming clearer, the upstream signaling pathways that regulate its production in response to herbivory are also an active area of research. In tomato, the octadecanoid signaling pathway, which involves the plant hormone jasmonic acid (JA), is known to play a crucial role in inducing defenses against a broad range of herbivores.[11] Herbivore feeding can trigger an increase in JA levels, which in turn can activate the expression of defense-related genes, potentially including those involved in methyl ketone biosynthesis.[11] Further research is needed to fully elucidate the specific signaling cascades that lead to the production of this compound in L. hirsutum.
Conclusion
This compound is a vital component of the chemical defense arsenal of Lycopersicon hirsutum. Its biosynthesis via the MKS1 and MKS2 enzymes in glandular trichomes and its potent insecticidal properties make it a subject of significant interest for the development of environmentally benign pest control strategies. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this and other important plant-derived volatile organic compounds. A deeper understanding of the genetic and environmental factors that regulate this compound production could pave the way for the metabolic engineering of cultivated tomato varieties with enhanced insect resistance, thereby reducing the reliance on synthetic pesticides in agriculture.
References
- 1. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic, Genomic, and Biochemical Analyses of Glandular Trichomes from the Wild Tomato Species Lycopersicon hirsutum Identify a Key Enzyme in the Biosynthesis of Methylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Functions of Wild Tomato Methylketone Synthases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Toxicity studies of analogs of this compound, a naturally occurring toxicant from a wild tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Resistance of Cultivated Tomato to Cell Content-Feeding Herbivores Is Regulated by the Octadecanoid-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazard Information of 2-Tridecanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 2-Tridecanone, a saturated aliphatic ketone. The information is compiled from various safety data sheets and scientific sources to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this chemical.
Chemical and Physical Properties
This compound, also known as methyl undecyl ketone, is a white to pale yellow crystalline solid or low-melting solid with a characteristic odor.[1][2][3][4] It is insoluble in water but soluble in many organic solvents.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C13H26O | [1][2] |
| Molecular Weight | 198.34 g/mol | [1][2] |
| CAS Number | 593-08-8 | [1] |
| Appearance | White to pale yellow crystalline solid or low-melting solid | [1][2][3][4] |
| Odor | Characteristic, warm, oily, herbaceous | [3][4][5] |
| Melting Point | 29-31 °C (84.2-87.8 °F) | [2][4] |
| Boiling Point | 263 °C (505.4 °F) at 760 mmHg | [1][5] |
| 133-134 °C (271.4-273.2 °F) at 10 mmHg | [2][4] | |
| Flash Point | 107 °C (224.6 °F) - closed cup | [6] |
| 122 °C (251.6 °F) | [2][4] | |
| >93.3 °C (>200 °F) - closed cup | [7] | |
| Density | 0.822 g/mL at 25 °C | [2][8] |
| Solubility in Water | Insoluble | [2][3] |
| Vapor Pressure | 1 mmHg at 86.8 °C (188.2 °F) | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous to the aquatic environment.[1][2] It is very toxic to aquatic life with long-lasting effects.[2] While it is considered to have low acute toxicity in humans, appropriate safety precautions should always be taken.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | [1][2] |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [1][2] |
Pictogram:
Toxicological Information
Detailed toxicological studies on this compound in mammals are limited. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[4] However, based on available information, it is expected to have a low ingestion hazard and no adverse effects are expected from inhalation or skin contact under normal handling conditions.[7] Direct eye contact may cause temporary irritation.[7]
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity | Not classified as harmful by ingestion | Based on lack of animal or human evidence | [9] |
| Acute Dermal Toxicity | No adverse effects expected | General assessment | [7] |
| Skin Irritation/Corrosion | Not thought to be a skin irritant | Based on animal models | [9] |
| Eye Irritation/Corrosion | May cause transient discomfort | General assessment | [7][9] |
| Respiratory Irritation | Not thought to be a respiratory irritant | Based on animal models | [9] |
| Carcinogenicity | Not classified as a carcinogen | IARC, NTP, OSHA | [2] |
Ecotoxicity
This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]
Table 4: Ecotoxicity Data for this compound
| Test | Species | Result | Source(s) |
| Acute LC50 | Fathead minnow (Pimephales promelas) | 0.33 - 0.4 mg/L, 96h |
Experimental Protocols
Specific experimental protocols for the toxicological data presented are not detailed in the readily available literature. However, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing.
General Principles of Acute Toxicity Testing (Based on OECD Guidelines)
Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.
-
Acute Oral Toxicity (e.g., OECD TG 420, 423, 425): A single dose of the test substance is administered to fasted animals (commonly rats) by gavage. The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test population) is then calculated.
-
Acute Dermal Toxicity (e.g., OECD TG 402): The test substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) for a 24-hour period. Observations for toxicity and mortality are made over a 14-day period.
-
Acute Inhalation Toxicity (e.g., OECD TG 403): Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, aerosol, or dust in an inhalation chamber for a defined period (typically 4 hours). Animals are then observed for 14 days.
-
Aquatic Toxicity (e.g., OECD TG 203): Fish (such as rainbow trout or zebrafish) are exposed to various concentrations of the test substance in water for a set period (e.g., 96 hours). The concentration that is lethal to 50% of the fish (LC50) is determined.
Caption: A generalized workflow for determining acute oral toxicity based on OECD guidelines.
Signaling Pathways
Currently, there is a lack of specific research identifying the precise signaling pathways in mammalian cells that are affected by this compound. As a lipophilic molecule, it is plausible that it could interact with cellular membranes and potentially modulate the activity of membrane-associated proteins or nuclear receptors involved in lipid metabolism.
The following diagram illustrates a generalized signaling pathway that could be activated in response to a xenobiotic substance, leading to a cellular response. This is a hypothetical representation and has not been specifically demonstrated for this compound.
Caption: A generalized model of a xenobiotic-induced cellular signaling pathway.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Use only with adequate ventilation and wear suitable protective clothing, gloves, and eye/face protection.[2] Keep away from sources of ignition.[2]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]
First Aid Measures
In case of exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Obtain medical aid.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid.[2]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][10]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[2]
-
Containment and Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[1][10] For larger spills, absorb with inert material and place it into a suitable disposal container.[2]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[2][5]
-
Incompatible Materials: Incompatible with strong oxidizing agents.[5] Ketones can also react with many acids and bases, liberating heat and flammable gases.[10]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]
This guide is intended to provide key safety and hazard information for this compound for a professional audience. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling the chemical.
References
- 1. Toxicity studies of analogs of this compound, a naturally occurring toxicant from a wild tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Interactions between Peroxisome Proliferators-Activated Receptors and the Ubiquitin-Proteasome System and Implications for Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-トリデカノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound, 593-08-8 [thegoodscentscompany.com]
Methodological & Application
Application Note: Quantification of 2-Tridecanone using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Tridecanone is a naturally occurring methyl ketone found in various plants and insects, playing a significant role in plant defense mechanisms and insect communication. Notably, it has been identified as a potent insecticide in the wild tomato species Lycopersicon hirsutum f. glabratum, where it is found in significantly higher concentrations—reportedly 72 times more abundant—than in cultivated tomato varieties (Lycopersicon esculentum)[1]. Its presence is linked to resistance against various insect pests[2]. The quantification of this compound is therefore crucial for agricultural research, development of natural pesticides, and in the flavor and fragrance industry. This application note details a robust and sensitive method for the quantification of this compound in plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of volatile this compound from the sample matrix. The extracted analyte is then thermally desorbed into the gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. An internal standard is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (≥99% purity), 2-Undecanone (Internal Standard, ≥99% purity)
-
Solvents: Methanol (HPLC grade), Hexane (GC grade)
-
Sample Matrix: Tomato leaf tissue (or other relevant plant material)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and 2-undecanone into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the 2-undecanone primary stock solution with methanol.
3. Sample Preparation (Tomato Leaf Matrix)
-
Homogenize fresh tomato leaf tissue using a mortar and pestle with liquid nitrogen.
-
Accurately weigh approximately 1 g of the homogenized tissue into a 20 mL headspace vial.
-
Add 2 mL of deionized water to the vial.
-
Spike the sample with 10 µL of the 10 µg/mL internal standard solution (2-undecanone).
-
Immediately seal the vial with a magnetic screw cap.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
HS-SPME Autosampler:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 min
-
Extraction Time: 30 min
-
Desorption Temperature: 250°C
-
Desorption Time: 2 min (splitless mode)
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 min
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
This compound: m/z 58 (quantifier), 43, 71 (qualifiers)
-
2-Undecanone (IS): m/z 58 (quantifier), 43, 85 (qualifiers)
-
-
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 2: Retention Times and Monitored Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-Undecanone (IS) | ~10.5 | 58 | 43, 85 |
| This compound | ~12.8 | 58 | 43, 71 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described HS-SPME-GC-MS method provides a selective, sensitive, and reliable protocol for the quantification of this compound in plant matrices. The use of an internal standard and SIM mode acquisition ensures high accuracy and precision, making this method suitable for routine analysis in research and quality control laboratories. The presented workflow can be adapted for the analysis of this compound in other relevant sample matrices with appropriate validation.
References
Application Notes and Protocols for the Extraction of 2-Tridecanone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone is a naturally occurring methyl ketone found in various plant species, notably in the essential oils of Rue (Ruta graveolens), the glandular trichomes of wild tomato (Lycopersicon hirsutum f. glabratum), and certain Zanthoxylum species. This compound has garnered significant interest due to its insecticidal properties, making it a potential candidate for the development of natural pesticides. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from plant materials using common laboratory techniques.
Plant Materials
The primary plant sources for this compound discussed in these protocols are:
-
Rue (Ruta graveolens): The leaves and aerial parts are rich in essential oils containing this compound.
-
Wild Tomato (Lycopersicon hirsutum f. glabratum): The leaves possess glandular trichomes that produce high concentrations of this compound.[1]
-
Zanthoxylum species (e.g., Zanthoxylum armatum): The leaves of these plants, also known as Timur, contain this compound in their essential oil.
Extraction Methodologies
Several methods can be employed to extract this compound from plant tissues. The choice of method depends on the plant material, the desired purity of the extract, and the available equipment. The most common methods are hydrodistillation, steam distillation, and solvent extraction.
Protocol 1: Hydrodistillation of this compound from Ruta graveolens
Hydrodistillation is a widely used method for extracting essential oils from aromatic plants. It is particularly effective for obtaining this compound from the leaves of Ruta graveolens.
Materials and Equipment:
-
Fresh or dried leaves of Ruta graveolens
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting burette
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Plant Material Preparation:
-
For fresh leaves, coarsely chop the material to increase the surface area.
-
For dried leaves, use them as they are or lightly crush them.
-
-
Hydrodistillation Setup:
-
Place 100 g of the prepared Ruta graveolens leaves into a 2 L round-bottom flask.
-
Add 500 mL of deionized water to the flask, ensuring the plant material is fully submerged.[2]
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collecting burette.
-
-
Distillation:
-
Begin heating the flask using the heating mantle.
-
Bring the water to a boil and maintain a steady rate of distillation.
-
Continue the distillation for a minimum of 2 hours or until no more essential oil is collected in the burette.[2]
-
-
Essential Oil Collection and Drying:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the burette.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil.
-
Allow the oil to stand for a few minutes, then decant the dried oil into a clean, airtight glass vial.
-
-
Storage:
-
Store the essential oil at 4°C in a dark location to prevent degradation.
-
Protocol 2: Solvent Extraction of this compound from Wild Tomato Leaves
Solvent extraction is a versatile method that can be optimized for the selective extraction of specific compounds. This protocol is adapted for the extraction of this compound from the leaves of Lycopersicon hirsutum f. glabratum.
Materials and Equipment:
-
Fresh or lyophilized (freeze-dried) leaves of Lycopersicon hirsutum f. glabratum
-
Blender or grinder
-
Beakers and Erlenmeyer flasks
-
Ultrasound bath (sonicator)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Hexane or a mixture of ethanol and water (e.g., 65% ethanol)
-
Filter paper or syringe filters (0.45 µm)
-
Glass vials for storage
Procedure:
-
Plant Material Preparation:
-
Freeze-dry the fresh tomato leaves and then grind them into a fine powder.
-
-
Extraction:
-
Weigh 2.5 mg of the powdered leaf material into a glass tube.[3]
-
Add an appropriate volume of solvent. For optimization, different solvent systems can be tested. A common starting point is a 1:10 solid-to-liquid ratio. For example, add 25 mL of hexane.
-
For ultrasound-assisted extraction (UAE), place the tube in an ultrasound bath for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).[4]
-
-
Separation:
-
After extraction, centrifuge the mixture to pellet the solid plant material.
-
Decant the supernatant containing the extracted compounds.
-
Alternatively, filter the mixture through filter paper to separate the solid residue.
-
-
Solvent Removal:
-
Concentrate the extract by evaporating the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
-
Storage:
-
Transfer the concentrated extract to a pre-weighed glass vial and store it at -20°C until further analysis.
-
Protocol 3: Steam Distillation of this compound
Steam distillation is another effective method for extracting essential oils, where steam is passed through the plant material. This method is suitable for heat-sensitive compounds as it operates at a lower temperature than direct boiling.
Materials and Equipment:
-
Fresh or dried plant material (e.g., Zanthoxylum armatum leaves)
-
Steam distillation apparatus (steam generator, distillation flask, condenser, and separator)
-
Heating source for the steam generator
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Plant Material Preparation:
-
Loosely pack the coarsely chopped or crushed plant material into the distillation flask.
-
-
Steam Distillation Setup:
-
Assemble the steam distillation apparatus according to the manufacturer's instructions.
-
Ensure all connections are secure to prevent steam from escaping.
-
-
Distillation:
-
Generate steam in the steam generator and pass it through the plant material in the distillation flask.
-
The steam will vaporize the volatile compounds, including this compound.
-
The steam and essential oil vapor mixture will then pass into the condenser.
-
-
Condensation and Separation:
-
In the condenser, the vapor mixture is cooled and condenses back into a liquid.
-
The condensate (hydrosol and essential oil) is collected in the separator.
-
Due to their different densities, the essential oil will form a separate layer from the hydrosol.
-
-
Essential Oil Collection and Drying:
-
Collect the essential oil layer.
-
Dry the collected oil with anhydrous sodium sulfate.
-
Decant the dried oil into a clean, airtight glass vial.
-
-
Storage:
-
Store the essential oil at 4°C in a dark environment.
-
Quantitative Data Summary
The yield and composition of the extracted this compound can vary significantly depending on the plant source, the extraction method, and the specific parameters used. The following tables summarize some reported quantitative data.
| Plant Species | Extraction Method | Plant Part | Yield of Essential Oil | This compound Content in Oil | Reference |
| Ruta graveolens | Hydrodistillation | Fresh Leaves | 0.5% (v/w) | 2.54% | [5] |
| Ruta graveolens | Hydrodistillation | Dried Leaves | ~1.2% | Not specified | [2] |
| Ruta graveolens | Microwave Accelerated Distillation | Dried Leaves | ~2.2% | Not specified | [2] |
| Ruta chalepensis | Hydrodistillation | Aerial Part | 5.51% | 77.7% (as 2-undecanone) | [6] |
| Zanthoxylum armatum | Hydrodistillation | Leaves | Not specified | 27.1% (second day of distillation) |
Note: The data for Ruta chalepensis primarily reports 2-undecanone, a closely related methyl ketone.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described extraction methods.
Protocol 4: GC-MS Analysis for Identification and Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile compounds like this compound in plant extracts.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Microsyringe for injection
-
Sample vials
-
This compound standard for identification and quantification
-
Solvent for dilution (e.g., hexane or acetone)
Procedure:
-
Sample Preparation:
-
Dilute the essential oil or solvent extract in a suitable solvent (e.g., dissolve 12 µL of essential oil in 1 mL of acetone).[7]
-
Filter the diluted sample through a 0.45 µm syringe filter if any particulate matter is present.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 1/50
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp at 3°C/min to 220°C.[8]
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: 40-550 amu
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data.
-
-
Identification:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure this compound standard.
-
The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (m/z 198) and other fragment ions.
-
-
Quantification:
-
For quantitative analysis, prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
The relative percentage of this compound in the essential oil can be calculated based on the peak area relative to the total peak area of all identified compounds.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the extraction, identification, and quantification of this compound from various plant sources. The choice of extraction method will influence the yield and purity of the final product, and optimization of parameters such as solvent type, extraction time, and temperature may be necessary for specific plant materials. GC-MS analysis remains the gold standard for the accurate identification and quantification of this valuable natural compound.
References
- 1. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Chemical Profiling of Wild and Commercial Tomato Leaves: Protocol Optimization, Insights into Differences in Chemical Profiles between Species and Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. thepharmajournal.com [thepharmajournal.com]
Application of 2-Tridecanone in Integrated Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone is a naturally occurring methyl ketone found in the glandular trichomes of wild tomato, Lycopersicon hirsutum f. glabratum.[1] This volatile organic compound has demonstrated significant insecticidal and repellent properties against a variety of agricultural and public health pests, positioning it as a promising candidate for use in Integrated Pest Management (IPM) programs. Its natural origin and multifaceted modes of action make it an attractive alternative or supplement to synthetic pesticides. This document provides detailed application notes, experimental protocols, and an overview of its known mechanisms of action.
Data Presentation
The efficacy of this compound varies depending on the target pest, application method, and concentration. The following tables summarize the available quantitative data on its insecticidal and repellent activities.
Table 1: Insecticidal Activity of this compound
| Target Pest | Bioassay Type | Concentration / Dose | Efficacy | Source |
| Heliothis zea (Corn earworm) | Topical Application | Not specified | Toxic | [1] |
| Manduca sexta (Tobacco hornworm) | Topical Application | Not specified | Toxic | [1] |
| Aphis gossypii (Cotton aphid) | Topical Application | Not specified | Toxic | [1] |
| Callosobruchus maculatus (Cowpea weevil) | Fumigation | Undiluted and 1:10, 1:100, 1:1000 (v/v) dilutions | Significant reduction in egg-laying, egg hatch, and adult emergence (ovicidal activity) | [2] |
| Solenopsis invicta (Red imported fire ant) | Mound Drench | 5.28 mL/L (Formulation with PBO) | 100% control after 14 days | [3] |
| Solenopsis invicta (Red imported fire ant) | Mound Drench | 5.28 mL/L (Formulation without PBO) | 90% control after 14 days | [3] |
Table 2: Repellent Activity of this compound
| Target Pest | Bioassay Type | Concentration / Dose | Repellency | Duration | Source |
| Amblyomma americanum (Lone star tick) | Filter Paper Assay | 0.63 mg/cm² | 87% | 12 hours | [2][4] |
| Dermacentor variabilis (American dog tick) | Filter Paper Assay | 0.63 mg/cm² | 72% | 15 hours | [2][4] |
| Amblyomma americanum (Lone star tick) | Cheesecloth Assay | 0.25 mg/cm² | 85% | 6 hours | [2][4] |
Signaling Pathways and Mechanism of Action
The mode of action of this compound is not fully elucidated but is known to involve multiple mechanisms, including neurotoxicity, growth regulation, and repellency.
One identified pathway involves the induction of detoxification genes in insects. In the cotton bollworm, Helicoverpa armigera, exposure to this compound leads to the translocation of the transcription factor HaNrf2 into the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of detoxification genes, such as Cytochrome P450s (e.g., CYP6B2, CYP6B6, and CYP6B7), leading to their increased expression. This suggests that while toxic, some insects have evolved mechanisms to detoxify the compound.
Additionally, this compound is known to retard insect growth by down-regulating "Halloween" CYP450 genes, which are involved in ecdysteroid synthesis.[4] The repellent effect is likely mediated through interactions with olfactory receptors of the insects, leading to avoidance behavior.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Contact Toxicity Bioassay (Topical Application)
Objective: To determine the dose-dependent mortality of an insect pest upon direct contact with this compound.
Materials:
-
This compound (≥98% purity)
-
Acetone (analytical grade)
-
Micropipette (0.1-2 µL range)
-
Test insects (e.g., third-instar larvae of Heliothis zea)
-
Petri dishes (9 cm diameter) lined with filter paper
-
Ventilated holding containers
-
Insect diet
-
Environmental chamber (25 ± 1°C, 60 ± 5% RH, 14:10 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of five to seven serial dilutions to obtain a range of concentrations that will result in mortalities between 10% and 90%. A control solution of acetone alone should also be prepared.
-
Insect Handling: Select healthy, uniform-sized insects for the assay. Anesthetize the insects briefly with CO2 or by chilling to facilitate handling.
-
Topical Application: Apply a 1 µL droplet of each test solution (or the acetone control) to the dorsal thorax of each insect using a micropipette.
-
Incubation: Place the treated insects individually in petri dishes containing a small amount of artificial diet. Maintain the dishes in an environmental chamber under the specified conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals using probit analysis.
Protocol 2: Fumigant Toxicity Bioassay
Objective: To assess the toxicity of this compound vapors to stored-product insects.
Materials:
-
This compound (≥98% purity)
-
Glass vials or jars with airtight lids (e.g., 250 mL)
-
Filter paper discs (2 cm diameter)
-
Test insects (e.g., adult Callosobruchus maculatus)
-
Environmental chamber (28 ± 2°C, 65 ± 5% RH, in darkness)
Procedure:
-
Preparation of Test Substance: Apply a range of doses of pure this compound directly onto a filter paper disc.
-
Exposure: Place the treated filter paper inside the airtight glass container. Introduce a known number of insects (e.g., 20 adults) into the container and seal it. A control container with an untreated filter paper should be set up in parallel.
-
Incubation: Keep the containers in an environmental chamber under the specified conditions.
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after the initial exposure.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Protocol 3: Repellency Bioassay (Area Preference Method)
Objective: To evaluate the repellent effect of this compound on a target pest.
Materials:
-
This compound (≥98% purity)
-
Ethanol (analytical grade)
-
Petri dishes (9 cm diameter)
-
Filter paper discs (9 cm diameter)
-
Test insects (e.g., adult ticks or cockroaches)
Procedure:
-
Preparation of Test Arena: Cut a filter paper disc in half. Treat one half with a solution of this compound in ethanol at a specific concentration (e.g., 0.5 mg/cm²). Treat the other half with ethanol alone as the control.
-
Arena Assembly: After the solvent has completely evaporated, reassemble the two halves in a petri dish, ensuring a clear dividing line.
-
Insect Release: Release a known number of insects (e.g., 10-20) in the center of the filter paper.
-
Observation: After a predetermined period (e.g., 1, 2, 4, and 24 hours), count the number of insects on the treated and untreated halves of the filter paper.
-
Data Analysis: Calculate the percentage repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number on the treated half.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of this compound as a potential pest management agent.
Conclusion
This compound presents a valuable tool for integrated pest management, offering both insecticidal and repellent properties against a range of pests. Its natural origin and multiple modes of action may help in managing pesticide resistance. Further research is warranted to optimize formulations, determine field application rates for a wider variety of crops and pests, and fully elucidate its toxicological profile for non-target organisms. The protocols and data presented here provide a solid foundation for researchers and professionals in the development of this compound-based pest management strategies.
References
- 1. CA2441295A1 - Method of repelling mosquitoes and ticks using 2-undecanone, this compound and/or mixtures thereof - Google Patents [patents.google.com]
- 2. First report of the repellency of this compound against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contact Toxicity and Effect on Progeny of Two Green Pesticides Against some Stored Product Insects Compared to Malathion [journals.ekb.eg]
Application Note: 2-Tridecanone for Food Flavoring Applications
Introduction
2-Tridecanone, also known as methyl undecyl ketone, is a saturated aliphatic ketone that serves as a versatile and impactful flavoring agent in the food industry.[1][2][3][4] It is recognized for its characteristic fatty, waxy, and creamy flavor profile, often with cheesy and nutty undertones.[1][5][6] Naturally occurring in a variety of foods such as dairy products, fruits, and cooked meats, this compound is utilized to impart or enhance specific flavor notes in a wide range of processed foods.[1][5][7] This document provides detailed information on its regulatory status, sensory properties, and applications, along with standardized protocols for its quantification and sensory evaluation.
Regulatory and Identification Data
This compound is widely approved for use as a flavoring substance by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][8] It is also classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[5][9][10]
| Identifier | Value | Reference |
| FEMA Number | 3388 | [1][2][7][10][11][12] |
| JECFA Number | 298 | [1][2][8][10][11] |
| CAS Number | 593-08-8 | [1][7][11][13] |
| FLAVIS Number | 07.103 | [1][7][12] |
| Synonyms | Methyl undecyl ketone | [3][7][8][9][11] |
Physicochemical and Sensory Properties
This compound is a white to pale yellow crystalline solid at room temperature with a distinct sensory profile.[1][4][7] Its organoleptic properties make it a valuable component in creating complex flavor systems.
| Property | Description | Reference |
| Appearance | White to pale yellow crystalline solid | [1][4][7][13] |
| Molecular Formula | C₁₃H₂₆O | [2][13] |
| Molecular Weight | 198.34 g/mol | [11][13][14] |
| Melting Point | 24-30°C | [7][13][15] |
| Boiling Point | 263°C | [13][15] |
| Odor Profile | Fatty, waxy, herbaceous, earthy, warm-oily | [1][3][4][5] |
| Flavor Profile | Fatty, waxy, creamy, dairy, cheesy, milky, coconut, nutty, herbaceous, slightly spicy | [1][5][6][7][15] |
Natural Occurrence and Food Applications
This compound is a natural volatile component of many foods, which supports its use as a nature-identical flavoring agent. Its application is particularly prevalent in dairy and savory products.
Table of Natural Occurrence
| Food Source | Reference |
|---|---|
| Butter and Cheeses (e.g., Cheddar) | [1][5][7] |
| Coconut and Palm Oil | [5][7] |
| Cooked Meat | [7] |
| Fruits (e.g., Blood Orange, Cranberry) | [1][5] |
| Wild Tomato (Lycopersicon hirsutum) | [15][16] |
| Rue Oil |[5] |
Table of Food Applications
| Food Category | Recommended Use Level (ppm) | Flavor Contribution |
|---|---|---|
| Dairy Products (Cheese, Butter, Milk) | 0.005 - 2.0 | Enhances creamy, fatty, and cheesy notes[1][5][7] |
| Meat Products | 0.005 - 2.0 | Imparts a rich, fatty character[1][5][7] |
| Nut Flavors | 0.005 - 2.0 | Provides nutty and waxy notes[1][5] |
| Coconut and Tropical Fruit Flavors | 0.005 - 2.0 | Contributes to milky and coconut notes[1][5][7] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Food Matrix by GC-MS
This protocol outlines a general method for the quantification of this compound in a high-fat food matrix (e.g., cheese) using gas chromatography-mass spectrometry (GC-MS).
1. Objective: To accurately quantify the concentration of this compound in a food sample.
2. Materials:
-
Sample of food product (e.g., cheese)
-
This compound analytical standard
-
Internal Standard (e.g., 2-Undecanone)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Homogenizer/Blender
-
Centrifuge and tubes
-
GC vials, syringes, and filters
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
3. Sample Preparation (Solvent Extraction):
-
Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of the internal standard.
-
Add 20 mL of hexane to the tube.
-
Add 5 g of anhydrous sodium sulfate to remove moisture.
-
Homogenize the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.
-
Carefully collect the hexane supernatant.
-
Filter the extract through a 0.45 µm syringe filter into a clean GC vial.
4. GC-MS Parameters:
-
GC System: Agilent GC-MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion for this compound: m/z 58
-
Qualifier Ions: m/z 43, 71
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 0.1 to 10 µg/mL) in hexane, each containing the fixed concentration of the internal standard.
-
Analyze the standards using the GC-MS method to generate a calibration curve.
-
Analyze the prepared sample extract.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio (analyte/internal standard) to the calibration curve.
Protocol 2: Descriptive Sensory Analysis of this compound
This protocol describes a method for characterizing the flavor profile of this compound using a trained sensory panel.
1. Objective: To identify and quantify the key sensory attributes of this compound.
2. Panelist Selection:
-
Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and experience.
-
Conduct training sessions to familiarize panelists with key aroma and flavor attributes relevant to fatty, waxy, and creamy notes using reference standards.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a neutral, food-grade solvent (e.g., propylene glycol or deodorized vegetable oil).
-
Create evaluation samples by diluting the stock solution into a neutral base (e.g., water with 2% sucrose, milk, or a simple white sauce) to a concentration within the typical usage range (e.g., 1 ppm).
-
Prepare a "blank" sample using only the neutral base for reference.
-
Present approximately 20 mL of each sample in coded, identical containers at a controlled temperature.
4. Evaluation Procedure:
-
Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.
-
Instruct panelists to first evaluate the blank sample to establish a baseline.
-
Panelists then evaluate the coded sample, assessing its aroma (orthonasal) and flavor/aftertaste (retronasal).
-
Panelists rate the intensity of predefined attributes (e.g., fatty, waxy, creamy, cheesy, nutty, herbaceous) on a 15-point intensity scale (where 0 = none and 15 = extremely intense).
-
Provide unsalted crackers and purified water for palate cleansing between samples.
5. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean intensity for each attribute.
-
Analyze the data for statistical significance using Analysis of Variance (ANOVA).
-
Visualize the results using a spider or radar plot to represent the flavor profile of this compound.
Flavor Perception Signaling Pathway
The perception of this compound, like other volatile flavor compounds, begins with its detection by olfactory sensory neurons in the nasal cavity.[17] The binding of an odorant molecule to its specific receptor initiates a well-defined signal transduction cascade.
References
- 1. This compound, 593-08-8 [thegoodscentscompany.com]
- 2. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Fragrance University [fragranceu.com]
- 6. Showing Compound this compound (FDB012424) - FooDB [foodb.ca]
- 7. firmenich.com [firmenich.com]
- 8. JECFA Evaluations-2-TRIDECANONE- [inchem.org]
- 9. ulprospector.com [ulprospector.com]
- 10. femaflavor.org [femaflavor.org]
- 11. Food safety and quality: details [fao.org]
- 12. This compound = 98 , natural, FG 593-08-8 [sigmaaldrich.com]
- 13. 593-08-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Food safety and quality: details-fr [fao.org]
- 15. This compound = 96 , FG 593-08-8 [sigmaaldrich.com]
- 16. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Olfactory system - Wikipedia [en.wikipedia.org]
Bioassays for Testing the Efficacy of 2-Tridecanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone, a naturally occurring methyl ketone found in the wild tomato species Lycopersicon hirsutum f. glabratum, has garnered significant interest for its diverse biological activities. It serves as a potent repellent against various arthropods, exhibits insecticidal properties against several key agricultural pests, and demonstrates antimicrobial activity against a range of bacteria and fungi. These characteristics make this compound a promising candidate for development into new commercial products for pest control and as an antimicrobial agent.
These application notes provide detailed protocols for a suite of bioassays to effectively evaluate the efficacy of this compound in its various applications. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Repellent Efficacy Bioassays
The repellent properties of this compound can be assessed using choice and non-choice bioassays. These assays are designed to quantify the ability of the compound to deter arthropods from a treated surface.
Two-Choice Filter Paper Bioassay for Ticks
This assay is a standard method to evaluate the repellency of a compound against host-seeking ticks.
Principle: Ticks are placed in a petri dish where they have a choice to move onto a filter paper half treated with this compound or a control half treated with a solvent. The distribution of ticks after a specific time indicates the repellency of the compound.
Experimental Protocol:
-
Preparation of Test Substance: Prepare an 8% (w/v) solution of this compound in absolute ethanol. The concentration can be adjusted based on the target species and desired experimental parameters.
-
Treatment of Filter Paper: Cut a 9 cm diameter Whatman No. 1 filter paper in half. Apply a specific volume of the this compound solution evenly to one half of the filter paper to achieve a final concentration of 0.63 mg/cm². The other half is treated with the same volume of absolute ethanol to serve as the control.
-
Assay Arena: Place the two halves of the filter paper together in a 9 cm petri dish, ensuring the edges meet in the middle.
-
Tick Introduction: Release 10-20 unfed, host-seeking adult ticks (e.g., Amblyomma americanum or Dermacentor variabilis) at the center line of the petri dish.
-
Observation: Record the number of ticks on the treated and control halves of the filter paper at various time intervals (e.g., 1, 2, 6, 12, 15, and 24 hours).
-
Data Analysis: Calculate the percentage repellency at each time point using the following formula: Percentage Repellency = [ (Number of ticks on control side - Number of ticks on treated side) / (Total number of ticks) ] x 100
Quantitative Data:
| Target Species | Concentration | Time (hours) | Percent Repellency (%) | Reference |
| Amblyomma americanum | 0.63 mg/cm² | 12 | 87 | [1] |
| Dermacentor variabilis | 0.63 mg/cm² | 15 | 72 | [1] |
| Amblyomma americanum | 0.25 mg/cm² (on cheesecloth) | 6 | 85 | [1] |
Vertical Paper Bioassay
This assay is another method to assess repellency, particularly for crawling insects.
Principle: Insects are placed at the bottom of a vertically oriented treated surface and their upward movement is observed. Repellency is determined by the inability or refusal of the insect to cross the treated area.
Experimental Protocol:
-
Preparation of Treated Surface: A strip of filter paper is treated with a known concentration of this compound. A control strip is treated with the solvent alone.
-
Assay Setup: The treated and control strips are suspended vertically.
-
Insect Introduction: Insects are released at the bottom of each strip.
-
Observation: The number of insects that cross a designated line on the treated and control strips within a specific time is recorded.
-
Data Analysis: The repellency is calculated based on the difference in the number of insects crossing the line on the treated versus the control strips.
Insecticidal Efficacy Bioassays
The insecticidal activity of this compound can be determined through various toxicity bioassays. These assays are crucial for establishing the lethal concentrations of the compound against target pests.
Filter Paper Impregnation Bioassay
This is a common method for assessing the contact toxicity of a compound to insects.
Principle: Insects are exposed to a filter paper surface treated with a known concentration of this compound. Mortality is recorded over time to determine the lethal concentration.
Experimental Protocol:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone).
-
Treatment of Filter Paper: Apply a known volume of each test solution to a Whatman No. 1 filter paper disc and allow the solvent to evaporate completely. A control disc is treated with the solvent alone.
-
Insect Exposure: Place the treated filter paper in a petri dish and introduce a known number of test insects (e.g., 10-20 larvae of Heliothis zea).
-
Observation: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration 50 (LC50), the concentration that kills 50% of the test population, using probit analysis.
Quantitative Data:
| Insect Species | LC50 (µg/cm²) | 95% Confidence Interval | Reference |
| Heliothis zea | 17.05 | 15.9 - 18.3 | [2] |
Antimicrobial Efficacy Bioassays
The antimicrobial properties of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.
Broth Microdilution Method for MIC Determination
This is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that prevents visible growth after incubation.
Experimental Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Quantitative Data (for a related compound, 3,4-epoxy-2-tridecanone):
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
| Trichophyton mentagrophytes | 25 |
| Propionibacterium acnes | 100 |
| Pityrosporum ovale | 100 |
Mechanism of Action: Signaling Pathway
Studies have indicated that this compound can affect insect development by modulating the expression of cytochrome P450 (CYP) genes. These enzymes are crucial for the biosynthesis and metabolism of key insect hormones like 20-hydroxyecdysone (20E), which regulates molting and metamorphosis.
Caption: Proposed mechanism of this compound's insecticidal action.
Experimental Workflow Diagrams
Workflow for Two-Choice Repellency Bioassay
Caption: Workflow for the two-choice tick repellency bioassay.
Workflow for Filter Paper Insecticidal Bioassay
Caption: Workflow for the filter paper insecticidal bioassay.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
References
Application Note: Quantitative Analysis of 2-Tridecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone is a naturally occurring methyl ketone found in various plants, such as wild tomatoes (Lycopersicon hirsutum f. glabratum), and is also present in some essential oils and as a flavor component in certain foods like cheese.[1][2] Its roles as a natural insecticide and a flavoring agent make its accurate quantification crucial in diverse fields, including agricultural science, food chemistry, and toxicology. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.
Analytical Standards
For accurate quantification, a certified analytical standard of this compound is required. Commercially available standards typically have a purity of ≥95%.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 593-08-8 | [3] |
| Molecular Formula | C13H26O | [3] |
| Molecular Weight | 198.34 g/mol | [3] |
| Appearance | White to pale yellow solid or liquid | [2] |
| Boiling Point | 263 °C | [4] |
| Melting Point | 24-27 °C | [4] |
| Density | 0.822 g/mL at 25 °C |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound by GC-MS. These values are based on a validated method for the analysis of volatile compounds in a plant matrix and serve as a reference. Actual performance may vary depending on the specific instrumentation and matrix.
Table 2: Quantitative Parameters for this compound Analysis by GC-MS
| Parameter | Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 4 - 30 ng/g |
| Limit of Quantitation (LOQ) | 10 - 100 ng/g |
| Precision (%RSD) | < 20% |
| Retention Time (RT) | Matrix and column dependent |
| Quantifier Ion (m/z) | 58 |
| Qualifier Ions (m/z) | 43, 71 |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare a series of standard solutions for calibration.
Materials:
-
This compound analytical standard
-
Hexane (or other suitable volatile solvent)
-
Volumetric flasks
-
Micropipettes
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Cheese Matrix
Objective: To extract volatile compounds, including this compound, from a cheese sample for GC-MS analysis.[5]
Materials:
-
Cheese sample
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with septa
-
SPME fiber assembly with a Carboxen/PDMS fiber
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Weigh 1 g of the cheese sample into a 20 mL headspace vial.
-
Add 1 g of NaCl and 5 mL of deionized water to the vial.
-
Seal the vial with a septum cap.
-
Vortex the vial for 1 minute to homogenize the sample.
-
Incubate the vial at 50°C for 30 minutes to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at room temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Sample Preparation: Liquid-Liquid Extraction for Plant Matrix (e.g., Tomato Leaves)
Objective: To extract this compound from a plant matrix.
Materials:
-
Plant tissue sample
-
Liquid nitrogen
-
Mortar and pestle
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Protocol:
-
Freeze the plant tissue sample (e.g., 1 g) with liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Transfer the powdered sample to a centrifuge tube.
-
Add 10 mL of dichloromethane to the tube.
-
Vortex the mixture for 2 minutes and then sonicate for 10 minutes.
-
Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Carefully collect the supernatant (dichloromethane extract).
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumental Analysis
Objective: To separate and detect this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Table 3: GC-MS Instrument Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-300 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic degradation pathway of this compound in Pseudomonas.[6]
References
- 1. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firmenich.com [firmenich.com]
- 3. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 593-08-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of this compound by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Tridecanone as a Biomarker in Food Consumption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of dietary intake is a critical component of nutritional research and drug development. Traditional self-reporting methods are often subject to bias and inaccuracy. Therefore, there is a growing need for objective biomarkers of food consumption. 2-Tridecanone, a naturally occurring methyl ketone, has been identified in various food sources, particularly in full-fat dairy products and cooked meats, suggesting its potential as a specific biomarker for the intake of these food groups.
This document provides a comprehensive overview of the current state of knowledge regarding this compound as a food consumption biomarker. It includes detailed, adaptable protocols for the quantitative analysis of this compound in human plasma/serum and urine, along with templates for data presentation.
Disclaimer: Currently, there is a notable lack of published, controlled intervention studies that provide specific quantitative data correlating this compound levels in human biological samples with the consumption of particular foods. The tables presented below are templates to guide researchers in the presentation of such data once it becomes available.
Potential of this compound as a Food Biomarker
This compound is a volatile organic compound that contributes to the flavor and aroma of certain foods. Its presence has been reported in:
-
Dairy Products: Particularly in full-fat milk, cheese, and butter, where it is a product of lipid oxidation.
-
Cooked Meats: Formed during the thermal degradation of lipids in meat.
-
Other Sources: Also found in some fruits, vegetables, and essential oils, which should be considered when evaluating its specificity as a biomarker for dairy and meat.
The unique presence of this compound in these commonly consumed food groups makes it a promising candidate for a specific, non-invasive biomarker of intake. However, further validation studies are required to establish a clear dose-response relationship and to understand its metabolism and excretion kinetics in humans.
Experimental Protocols
The following are detailed, adaptable protocols for the quantitative analysis of this compound in human plasma/serum and urine using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantitative Analysis of this compound in Human Plasma/Serum by SPME-GC-MS
1. Objective:
To quantify the concentration of this compound in human plasma or serum samples.
2. Materials and Reagents:
-
Plasma/serum samples (stored at -80°C)
-
This compound analytical standard
-
Internal standard (e.g., 2-Dodecanone or a deuterated analog of this compound)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
2 mL amber glass vials with PTFE/silicone septa screw caps
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)
3. Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
In a 2 mL glass vial, add 500 µL of the plasma/serum sample.
-
Spike the sample with the internal standard to a final concentration of 100 ng/mL.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new 2 mL vial.
-
Add sodium chloride to saturate the solution (approximately 0.15 g). This enhances the partitioning of volatile compounds into the headspace.
-
Cap the vial tightly.
4. SPME Procedure:
-
Precondition the SPME fiber in the GC injection port according to the manufacturer's instructions.
-
Place the sample vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 10 minutes.
-
Expose the SPME fiber to the headspace of the sample vial for 30 minutes under constant agitation.
-
Retract the fiber into the needle.
5. GC-MS Analysis:
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Desorption time: 5 minutes
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-300
-
Selected Ion Monitoring (SIM) mode is recommended for quantification, using characteristic ions for this compound (e.g., m/z 58, 43, 71) and the internal standard.
-
6. Quantification:
-
Generate a calibration curve using standard solutions of this compound in a blank matrix (e.g., saline or stripped serum) at concentrations ranging from 1 to 500 ng/mL.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantitative Analysis of this compound in Urine by SPME-GC-MS
1. Objective:
To quantify the concentration of this compound in human urine samples.
2. Materials and Reagents:
-
Urine samples (stored at -80°C)
-
This compound analytical standard
-
Internal standard (e.g., 2-Dodecanone or a deuterated analog of this compound)
-
Sodium chloride (analytical grade)
-
Hydrochloric acid (HCl)
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
10 mL amber glass vials with PTFE/silicone septa screw caps
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)
3. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
In a 10 mL glass vial, add 5 mL of the urine sample.
-
Spike the sample with the internal standard to a final concentration of 100 ng/mL.
-
Adjust the pH of the urine to ~2 with HCl to improve the volatility of acidic compounds (optional, but can improve recovery of some metabolites).
-
Add sodium chloride to saturate the solution (approximately 1.5 g).
-
Cap the vial tightly.
4. SPME Procedure:
-
Precondition the SPME fiber in the GC injection port according to the manufacturer's instructions.
-
Place the sample vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the sample vial for 45 minutes under constant agitation.
-
Retract the fiber into the needle.
5. GC-MS Analysis:
-
Follow the same GC-MS parameters as described in Protocol 1.
6. Quantification:
-
Generate a calibration curve using standard solutions of this compound in a blank matrix (e.g., synthetic urine or deionized water) at concentrations ranging from 1 to 500 ng/mL.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results should be normalized to urinary creatinine concentration to account for variations in urine dilution.
Data Presentation
The following tables illustrate how quantitative data for this compound as a food consumption biomarker should be presented.
Table 1: Plasma/Serum this compound Concentrations Following a Controlled Food Intervention Study (Illustrative Example)
| Intervention Group | N | Baseline (ng/mL) (Mean ± SD) | Post-intervention (ng/mL) (Mean ± SD) | Change from Baseline (ng/mL) (Mean ± SD) | P-value |
| High-Fat Dairy | - | Data Not Available | Data Not Available | Data Not Available | - |
| Low-Fat Dairy | - | Data Not Available | Data Not Available | Data Not Available | - |
| High-Meat | - | Data Not Available | Data Not Available | Data Not Available | - |
| Control (Plant-based) | - | Data Not Available | Data Not Available | Data Not Available | - |
Table 2: Urinary this compound Excretion Following a Controlled Food Intervention Study (Illustrative Example)
| Intervention Group | N | Baseline (µg/g creatinine) (Mean ± SD) | Post-intervention (µg/g creatinine) (Mean ± SD) | Change from Baseline (µg/g creatinine) (Mean ± SD) | P-value |
| High-Fat Dairy | - | Data Not Available | Data Not Available | Data Not Available | - |
| Low-Fat Dairy | - | Data Not Available | Data Not Available | Data Not Available | - |
| High-Meat | - | Data Not Available | Data Not Available | Data Not Available | - |
| Control (Plant-based) | - | Data Not Available | Data Not Available | Data Not Available | - |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound as a food consumption biomarker.
Caption: Workflow for this compound biomarker analysis.
Troubleshooting & Optimization
improving the yield of 2-Tridecanone synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-tridecanone.
General Synthesis Strategies & Troubleshooting
This section provides an overview of common synthetic routes to this compound and general troubleshooting advice to improve reaction yields.
A general workflow for a typical chemical synthesis is outlined below.
FAQs: General Questions
Q1: What are the most common methods for synthesizing this compound?
A1: Several effective methods for the synthesis of this compound and other methyl ketones have been reported in the literature. The choice of method often depends on the available starting materials, scalability, and desired purity. Some of the most common approaches include:
-
Grignard Reaction with a Nitrile: This is a classic method that involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with dodecanenitrile. The reaction proceeds through an imine intermediate, which is then hydrolyzed to the ketone. This method is advantageous as the intermediate imine salt is unreactive towards the Grignard reagent, preventing the common side reaction of over-addition that leads to tertiary alcohols.[1][2]
-
Weinreb Ketone Synthesis: This is a versatile and widely used method that involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a Weinreb-Nahm amide. For this compound, this would typically involve the reaction of methylmagnesium bromide or methyllithium with the N-methoxy-N-methylamide of lauric acid. A key advantage of this method is the stability of the tetrahedral intermediate, which prevents the over-addition of the organometallic reagent and leads to high yields of the ketone.[3][4][5]
-
Acylation of Organocadmium Reagents: This method involves the reaction of an acid chloride, such as lauroyl chloride, with an organocadmium reagent like dimethylcadmium. Organocadmium reagents are notably less reactive than Grignard or organolithium reagents and do not typically react with the resulting ketone, thus preventing the formation of tertiary alcohol byproducts.[6]
-
Wacker Oxidation of a Terminal Alkene: The Wacker oxidation is a palladium-catalyzed reaction that can oxidize a terminal alkene to a methyl ketone.[5] For the synthesis of this compound, 1-tridecene would be the starting material. This method can be effective, but optimization of reaction conditions is often necessary for long-chain alkenes to achieve high yields.
Q2: My reaction yield is consistently low. What general factors should I investigate?
A2: Low yields in organic synthesis can stem from a variety of factors. Here are some general areas to troubleshoot:
-
Purity of Reagents and Solvents: Ensure that all your starting materials and solvents are of high purity and are anhydrous, especially for moisture-sensitive reactions like the Grignard and Weinreb syntheses. The presence of water can quench organometallic reagents and lead to significantly lower yields.
-
Reaction Temperature: The temperature of the reaction can have a significant impact on the rate and selectivity. For many reactions, it is crucial to maintain a specific temperature range. For example, Grignard reactions are often initiated at room temperature and then cooled to control the exothermic reaction, while Weinreb ketone synthesis is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the intermediate.[4]
-
Reaction Time: It is important to allow the reaction to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[7]
-
Stoichiometry of Reagents: The ratio of reactants can influence the outcome of the reaction. For instance, in some cases, using a slight excess of one reagent can drive the reaction to completion. However, in other cases, such as the Grignard reaction with esters, precise control of stoichiometry is crucial to avoid side reactions.
-
Efficiency of Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Ensure that your extraction and purification methods are optimized for your target molecule. For this compound, which is a solid at room temperature, purification can often be achieved by recrystallization or distillation under reduced pressure.[8][9][10][11][12]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts is key to improving the yield and purity of your desired product. Here are some strategies:
-
Control of Reaction Conditions: As mentioned above, careful control of temperature, reaction time, and stoichiometry can prevent the formation of many common byproducts.
-
Choice of Reagents: The choice of reagents can have a major impact on the selectivity of a reaction. For example, using a Weinreb amide instead of an ester or acid chloride in a reaction with an organometallic reagent can prevent the formation of tertiary alcohol byproducts.[3][5] Similarly, using less reactive organocadmium reagents can also avoid this issue.[6]
-
Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as Grignard and organolithium reagents, it is essential to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent their degradation and the formation of unwanted byproducts.
Troubleshooting Guide: Grignard Reaction with Dodecanenitrile
The synthesis of this compound via the Grignard reaction is a common and effective method. However, several issues can arise. This guide provides specific troubleshooting advice for this reaction.
A flowchart for troubleshooting common issues in this Grignard synthesis is provided below.
FAQs: Grignard Reaction
Q4: My Grignard reaction is difficult to initiate. What can I do?
A4: Difficulty in initiating a Grignard reaction is a common problem. Here are some solutions:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.
-
Activate the Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. You can activate the magnesium by:
-
Crushing the magnesium turnings in a dry flask to expose a fresh surface.
-
Adding a small crystal of iodine. The disappearance of the purple color indicates the reaction has started.
-
Adding a few drops of 1,2-dibromoethane. The formation of ethylene gas is an indicator of initiation.
-
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once it starts, the exothermic reaction will typically sustain itself.
Q5: I am getting a significant amount of a tertiary alcohol byproduct. How can I avoid this?
A5: The formation of a tertiary alcohol (2-methyl-2-tridecanol in this case) occurs when the Grignard reagent reacts with the newly formed this compound. While the reaction of a Grignard reagent with a nitrile is generally less prone to this than reactions with esters or acid chlorides, it can still occur, especially if the reaction conditions are not well-controlled. To minimize this:
-
Slow Addition at Low Temperature: Add the dodecanenitrile solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). This keeps the concentration of the nitrile low and helps to control the exothermicity of the reaction.
-
Inverse Addition: In some cases, adding the Grignard reagent to the nitrile solution (inverse addition) can be beneficial, although this is less common.
-
Use of a Co-solvent: Adding a co-solvent like toluene to the diethyl ether can sometimes improve the yield of the ketone and reduce side reactions.[4]
Q6: The work-up of my Grignard reaction is problematic. What are the best practices?
A6: A proper work-up is crucial for isolating your product in high yield and purity. For the synthesis of this compound from dodecanenitrile, the work-up typically involves:
-
Quenching: The reaction is quenched by slowly adding it to a cold aqueous acid solution (e.g., dilute HCl or H₂SO₄). This hydrolyzes the intermediate imine to the ketone and also dissolves the magnesium salts.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. It is important to perform multiple extractions to ensure all the product is recovered.
-
Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine to remove any residual water.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocols
Note: The following protocols are generalized procedures for the synthesis of ketones and may require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound via Weinreb-Nahm Amide
This two-step protocol involves the preparation of the Weinreb-Nahm amide of lauric acid, followed by its reaction with methylmagnesium bromide.
Step 1: Preparation of N-methoxy-N-methyldodecanamide (Lauric Acid Weinreb-Nahm Amide)
-
To a solution of lauric acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.1 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting lauroyl chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and pyridine (2.5 equivalents) in DCM.
-
Add the N,O-dimethylhydroxylamine solution to the lauroyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Weinreb-Nahm amide.
Step 2: Synthesis of this compound
-
Dissolve the N-methoxy-N-methyldodecanamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether to the amide solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes).
Quantitative Data (Illustrative)
The following table provides illustrative yield data for the Weinreb ketone synthesis under different conditions. Note that these are representative values and actual yields may vary.
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | CH₃MgBr | THF | -78 | 2 | 85-95 |
| 2 | CH₃Li | THF | -78 | 2 | 80-90 |
| 3 | CH₃MgBr | Diethyl Ether | -20 | 3 | 75-85 |
| 4 | CH₃Li | Diethyl Ether | -20 | 3 | 70-80 |
Purification of this compound
This compound is a white solid at room temperature with a melting point of 28-31 °C.[13] Purification can be achieved through several methods.
Recrystallization
Recrystallization is a common method for purifying solid compounds.[9][10][11][12]
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Distillation under Reduced Pressure
For larger quantities or if recrystallization is not effective, distillation under reduced pressure can be used to purify this compound.[8] This technique is suitable for compounds that have a high boiling point or are prone to decomposition at atmospheric pressure. The boiling point of this compound is approximately 134 °C at 10 mmHg.
References
- 1. nbinno.com [nbinno.com]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. designer-drug.com [designer-drug.com]
- 7. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. This compound, 593-08-8 [thegoodscentscompany.com]
Technical Support Center: Overcoming Challenges in 2-Tridecanone Quantification
Welcome to the technical support center for 2-tridecanone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with headspace (HS) or solid-phase microextraction (SPME) for sample introduction. HPLC is a robust alternative, particularly for samples in liquid matrices, and often involves derivatization of the ketone to enhance detection by UV or fluorescence detectors.
Q2: What are the main challenges in this compound quantification?
A2: Researchers may encounter several challenges, including:
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1]
-
Sample Preparation: As a volatile compound, this compound can be lost during sample preparation. Efficient extraction and concentration are critical for accurate results.
-
Instrument Calibration: Improper calibration can lead to significant errors in quantification. This includes using incorrect calibration values or working with outdated calibration equipment.[2][3]
-
Peak Shape Issues: Problems like peak tailing, fronting, or splitting can affect the accuracy of peak integration and, consequently, quantification.
Q3: How can I minimize the loss of this compound during sample storage?
A3: Due to its volatility, proper storage is crucial. Samples should be stored in tightly sealed, non-reactive containers at low temperatures (e.g., -20°C or -80°C) to minimize volatilization. For biological samples, the stability of this compound can be influenced by enzymatic activity, so rapid freezing is recommended. Headspace in storage vials should be minimized.
Q4: Are there any known interfering compounds in this compound analysis?
A4: Interfering compounds are matrix-dependent. In food analysis, other volatile ketones, aldehydes, and fatty acids can potentially co-elute with this compound. In biological samples, structurally similar endogenous compounds can cause interference. Using high-resolution mass spectrometry or optimizing chromatographic separation can help mitigate these interferences.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active Sites: Active sites in the GC inlet liner, column, or detector can interact with the ketone group of this compound, causing peak tailing.
-
Improper Column Installation: An incorrectly cut or installed column can lead to dead volume and peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.
-
Inlet Temperature: An inlet temperature that is too low may cause slow vaporization and peak broadening or tailing.
-
-
Troubleshooting Steps:
-
Deactivate the System: Use a deactivated inlet liner and ensure the column is properly conditioned. If tailing persists, consider using a guard column.
-
Reinstall the Column: Recut the column, ensuring a clean, square cut, and reinstall it according to the manufacturer's instructions.
-
Dilute the Sample: If peak fronting is observed, dilute the sample and reinject.
-
Optimize Inlet Temperature: Increase the inlet temperature in increments to ensure efficient vaporization without causing thermal degradation of the analyte.
-
Issue 2: Ghost Peaks
-
Possible Causes:
-
Carryover: Residual this compound from a previous, more concentrated sample can appear in subsequent runs.
-
Contaminated Syringe or Inlet: The syringe or inlet liner may be contaminated.
-
Septum Bleed: Components from the septum can bleed into the system at high temperatures.
-
-
Troubleshooting Steps:
-
Run Blank Injections: Inject a solvent blank to confirm the presence of ghost peaks.
-
Clean the System: Clean the injection port and syringe. Replace the inlet liner and septum.
-
Bake Out the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
HPLC Analysis
Issue 1: Low Signal Response
-
Possible Causes:
-
Inefficient Derivatization: If using a derivatization method (e.g., with 2,4-dinitrophenylhydrazine - DNPH), the reaction may be incomplete.
-
Incorrect Mobile Phase: The mobile phase composition may not be optimal for the elution and detection of the this compound derivative.
-
Detector Wavelength: The detector may not be set to the maximum absorbance wavelength of the derivative.
-
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the pH, reaction time, and temperature of the derivatization reaction are optimized.
-
Adjust Mobile Phase: Modify the mobile phase composition (e.g., solvent ratio, pH) to improve peak shape and retention.
-
Verify Detector Wavelength: Scan the UV-Vis spectrum of the this compound derivative to determine the optimal wavelength for detection.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Pump Issues: Fluctuations in the HPLC pump can lead to variable flow rates.
-
Column Temperature: Changes in ambient temperature can affect retention time if a column oven is not used.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can alter its properties.
-
-
Troubleshooting Steps:
-
Purge and Prime the Pump: Ensure the pump is free of air bubbles and delivering a consistent flow rate.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and consistently for each run.
-
Data Presentation
Table 1: Quantitative Data for this compound in Various Matrices
| Sample Matrix | Analytical Method | Concentration Range | Reference |
| Tomato Leaves (insect-resistant variety) | GC-MS | 146 ng/gland | [4] |
| Tomato Leaves (commercial variety) | GC-MS | ~2 ng/gland | [5] |
| Cheddar Cheese | GC-MS | 0.05 - 0.5 ppm | [6] |
| Butter | Not Specified | Present (not quantified) | [6] |
| Cooked Meat | Not Specified | Present (not quantified) | [6] |
| Coconut | Not Specified | Present (not quantified) | [6] |
| Milk (UHT, full-fat, 30-day storage at 37°C) | HS-SPME-GC-MS | Reached maximum content (relative) | [7] |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Food Matrices
This protocol is a general guideline and may require optimization for specific food matrices.
-
Sample Preparation:
-
Homogenize 1-5 g of the solid or liquid food sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
For solid samples, adding a small amount of saturated NaCl solution can improve the release of volatile compounds.
-
-
HS-SPME Procedure:
-
Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in an autosampler with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode with characteristic ions of this compound (e.g., m/z 58, 43, 71).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in a suitable solvent or a matrix-matched standard.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used to correct for variations in extraction and injection.
-
HPLC-UV Method for Ketone Quantification (General Protocol)
This protocol describes a general method for quantifying ketones after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample using a suitable solvent (e.g., hexane, dichloromethane).
-
Evaporate the solvent and redissolve the residue in a small volume of a polar solvent like acetonitrile.
-
Add an acidic solution of DNPH and allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes).
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: Set the UV detector to the maximum absorbance wavelength of the this compound-DNPH derivative (typically around 360 nm).
-
Injection Volume: Inject 10-20 µL of the derivatized sample.
-
-
Quantification:
-
Prepare a calibration curve by derivatizing known concentrations of this compound standards.
-
Use an internal standard to improve accuracy and precision.
-
Mandatory Visualization
References
- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Showing Compound this compound (FDB012424) - FooDB [foodb.ca]
- 5. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 593-08-8 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Tridecanone Extraction from Plant Tissues
Welcome to the technical support center for optimizing the extraction efficiency of 2-Tridecanone from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Possible Causes | Solutions |
| Low or No this compound Yield | 1. Improper Solvent Selection: The polarity of the solvent may not be suitable for this compound. 2. Inadequate Extraction Time or Temperature: The conditions may be insufficient to effectively extract the compound. 3. Degradation of this compound: High temperatures during extraction can lead to the degradation of heat-sensitive compounds. 4. Low Concentration in Plant Material: The source plant tissue may have a naturally low abundance of this compound. | 1. Solvent Optimization: this compound is a methyl ketone with moderate polarity. Solvents like hexane, ethanol, or a mixture of diethyl ether and n-hexane have been shown to be effective.[1] Experiment with solvents of varying polarities to find the optimal choice for your specific plant matrix. 2. Parameter Optimization: Systematically vary the extraction time and temperature to identify the optimal conditions. For steam distillation, increasing the distillation time can increase the yield of less volatile compounds.[2][3][4][5][6] 3. Use Milder Extraction Methods: Consider methods that operate at lower temperatures, such as supercritical CO2 extraction or solvent extraction at room temperature.[7][8] 4. Source Material Screening: Analyze different plant parts or varieties to identify those with higher concentrations of this compound. For instance, wild tomato species like Solanum habrochaites are known to contain significant amounts.[9] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent used may be extracting a wide range of compounds in addition to this compound. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Solvent Selectivity: Use a more selective solvent. Supercritical CO2 extraction allows for tuning of selectivity by adjusting pressure and temperature.[10][11] 2. Optimize Temperature: Lower the extraction temperature to reduce the co-extraction of high molecular weight compounds. 3. Post-extraction Cleanup: Employ techniques like solid-phase extraction (SPE) to purify the extract and remove interfering compounds. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: Differences in plant age, growing conditions, and harvesting time can affect the concentration of secondary metabolites. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different yields. 3. Incomplete Solvent Removal: Residual solvent in the final extract can affect the final weight and concentration measurement. | 1. Standardize Plant Material: Use plant material from a consistent source and growth stage. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and replicated for each experiment. 3. Thorough Solvent Evaporation: Use a rotary evaporator or a stream of nitrogen to ensure complete removal of the solvent before quantification. |
| Thermal Degradation of this compound | 1. High Temperatures in Steam Distillation or Soxhlet Extraction: Prolonged exposure to high heat can break down this compound. | 1. Utilize Low-Temperature Methods: Employ supercritical CO2 extraction, which can be performed at near-ambient temperatures.[11] 2. Optimize Distillation Time: For steam distillation, determine the minimum time required to extract the majority of the compound to reduce thermal stress.[2][5] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most efficient for this compound?
The efficiency of extraction depends on the plant matrix and the desired purity of the final product.
-
Steam Distillation is a common and cost-effective method for extracting volatile compounds, but the high temperatures can potentially degrade some components.[12]
-
Solvent Extraction offers versatility in terms of solvent choice to match the polarity of this compound and can be performed at room temperature to prevent thermal degradation.[7] A study on Solanum habrochaites reported that a hexane extract of the leaves contained 38.02% this compound.[9]
-
Supercritical CO2 (SC-CO2) Extraction is a "green" alternative that allows for selective extraction by manipulating temperature and pressure, and it operates at low temperatures, preserving thermolabile compounds.[10][11]
-
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds and is particularly useful for screening different plant materials for the presence of this compound.[1]
Q2: What is the optimal solvent for extracting this compound?
This compound is a moderately polar methyl ketone. Therefore, solvents with similar polarity are generally most effective.
-
Non-polar solvents like n-hexane have been successfully used.[9]
-
Moderately polar solvents such as diethyl ether have also been shown to be effective, and a mixture of diethyl ether and n-hexane can be a good starting point.[1]
-
Polar solvents like ethanol can also be used, particularly in aqueous mixtures, but may co-extract more water-soluble impurities.
Q3: How does extraction time and temperature affect the yield of this compound?
Both time and temperature are critical parameters.
-
Time: Generally, increasing the extraction time leads to a higher yield, up to a certain point where a plateau is reached.[2] For steam distillation, the optimal time will depend on the volatility of this compound relative to other components in the essential oil.[3][4][6]
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of this compound, leading to a higher yield. However, excessively high temperatures can cause degradation. For SC-CO2 extraction, the interplay between temperature and pressure determines the solvent density and thus the extraction efficiency.[10]
Q4: How can I quantify the amount of this compound in my extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for quantifying this compound. A standard protocol involves creating a calibration curve with a pure this compound standard and using an internal standard to correct for variations in sample injection and analysis.
Q5: What are some common issues during GC-MS analysis of this compound and how can I troubleshoot them?
Common issues include peak tailing, ghost peaks, and poor resolution.
-
Peak Tailing: This can be caused by active sites in the GC liner or column. Using a deactivated liner and trimming the front end of the column can help.
-
Ghost Peaks: These are peaks that appear in blank runs and are often due to contamination in the syringe, inlet, or carrier gas. Thoroughly cleaning the syringe and ensuring high-purity gas can resolve this.
-
Poor Resolution: This may be due to an inappropriate temperature program or a degraded column. Optimizing the temperature ramp and replacing the column if necessary are key solutions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the extraction of this compound and related compounds. Direct comparative studies on this compound extraction efficiency are limited; therefore, data on overall essential oil yield and the composition of relevant plant extracts are included to provide context.
Table 1: this compound Content in a Plant Extract
| Plant Species | Extraction Method | Solvent | Plant Part | This compound Content (% of Extract) | Reference |
| Solanum habrochaites | Solvent Extraction | Hexane | Leaves | 38.02% | [9] |
Table 2: Effect of Distillation Time on Essential Oil Yield
| Plant Species | Distillation Time (min) | Essential Oil Yield (%) | Key Finding | Reference |
| Lavandula angustifolia | 60 | 6.8% (maximum) | Yield may not increase after 60 minutes. | [2][5] |
| Mentha canadensis | 10 | 1.06% (maximum) | No significant yield increase after 10 minutes. | [3] |
| Juniperus scopulorum | 840 | 1.48% (maximum) | Yield increases with time up to 840 minutes. | [4] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction from Ruta graveolens
This protocol is adapted from general procedures for essential oil extraction by steam distillation.
1. Plant Material Preparation:
- Collect fresh aerial parts (leaves and stems) of Ruta graveolens.
- Chop the plant material into small pieces (approximately 1-2 cm) to increase the surface area for extraction.
2. Steam Distillation Apparatus Setup:
- Assemble a Clevenger-type apparatus for hydrodistillation.
- Place a known weight of the chopped plant material (e.g., 100 g) into a round-bottom flask.
- Add distilled water to the flask, ensuring the plant material is fully submerged.
3. Distillation Process:
- Heat the flask to boiling.
- Continue the distillation for a set period (e.g., 3 hours), collecting the distillate. The volatile compounds, including this compound, will co-distill with the water.
- The essential oil will separate from the aqueous phase in the collection tube of the Clevenger apparatus.
4. Oil Collection and Drying:
- Carefully collect the separated essential oil.
- Dry the oil over anhydrous sodium sulfate to remove any residual water.
5. Quantification:
- Analyze the essential oil using GC-MS to determine the concentration of this compound.
Protocol 2: Solvent Extraction of this compound from Solanum habrochaites
This protocol is based on the methodology that reported a high yield of this compound from this plant species.[9]
1. Plant Material Preparation:
- Harvest fresh leaves of Solanum habrochaites.
- Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
- Grind the dried leaves into a fine powder.
2. Solvent Extraction:
- Macerate a known weight of the powdered plant material (e.g., 50 g) in hexane at room temperature.
- Use a solid-to-solvent ratio of approximately 1:10 (w/v).
- Stir the mixture for 24 hours.
3. Filtration and Concentration:
- Filter the mixture to separate the extract from the plant residue.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the hexane.
4. Quantification:
- Dissolve the resulting crude extract in a known volume of a suitable solvent (e.g., hexane or acetone).
- Analyze the solution by GC-MS to quantify the this compound content.
Protocol 3: GC-MS Analysis of this compound
This is a general protocol for the quantification of this compound in a plant extract.
1. Instrument and Column:
- Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Employ a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. GC Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 240 °C at a rate of 5 °C/min.
- Hold at 240 °C for 5 minutes.
3. MS Conditions:
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Scan Range: 40-400 amu.
4. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standards to create a calibration curve.
- Inject the plant extract sample.
- Identify the this compound peak based on its retention time and mass spectrum.
- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the workflows for the key extraction methods discussed.
Caption: Workflow for this compound extraction using steam distillation.
References
- 1. Comparison of headspace solid-phase microextraction, headspace single-drop microextraction and hydrodistillation for chemical screening of volatiles in Myrtus communis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distillation Time Effect on Lavender Essential Oil Yield and Composition [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Distillation time alters essential oil yield, composition, and antioxidant activity of male Juniperus scopulorum trees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distillation time effect on lavender essential oil yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Tridecanone in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-Tridecanone in various formulations to extend its shelf life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound, also known as methyl undecyl ketone, is a white, crystalline solid with a characteristic fatty, waxy, and slightly fruity odor.[1] It is found naturally in various plants and is used as a fragrance and flavoring agent in cosmetics, personal care products, and food items.[1]
Q2: What are the primary factors that can lead to the degradation of this compound in a formulation?
The stability of this compound can be compromised by several factors:
-
Oxidation: As a ketone, this compound can be susceptible to oxidation, especially when exposed to air, light, and heat. This can lead to the formation of off-odors and a decrease in the active concentration.
-
Incompatible Ingredients: Ketones can be reactive with strong acids, bases, and oxidizing agents.[2][3] Certain formulation excipients may catalyze degradation reactions.
-
Presence of Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts for oxidative degradation of fragrance and flavor compounds.
-
Microbial Contamination: Although less common in well-preserved formulations, some microorganisms can metabolize ketones, leading to their degradation.[4]
Q3: What are the common signs of this compound degradation in my formulation?
Degradation of this compound can manifest in several ways:
-
Changes in Odor: A noticeable change in the scent profile, often leading to a rancid or unpleasant off-odor.
-
Discoloration: The formulation may develop a yellowish or brownish tint over time.
-
Phase Separation: In emulsion-based formulations like lotions and creams, degradation can sometimes affect the stability of the emulsion.
-
Loss of Efficacy: A decrease in the desired fragrance or flavor intensity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of products containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Formulation develops a rancid or off-odor over time. | Oxidative degradation of this compound. | Incorporate an antioxidant such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) into the formulation. |
| The color of the formulation changes (e.g., turns yellow). | Oxidation or interaction with other ingredients catalyzed by metal ions. | Add a chelating agent like Disodium EDTA or Sodium Phytate to bind metal ions. Ensure high-purity ingredients are used. |
| Loss of this compound concentration in stability studies. | Chemical degradation due to oxidation or reaction with other formulation components. | Review the formulation for incompatible ingredients. Optimize the concentration of antioxidants and chelating agents. |
| Inconsistent stability results between batches. | Variability in raw material quality or processing conditions. | Implement stringent quality control for all raw materials. Standardize manufacturing processes, including mixing times and temperatures. |
Data Presentation: Efficacy of Stabilizers
The following tables provide illustrative quantitative data on the stability of this compound in a model oil-in-water cream formulation under accelerated stability testing conditions (40°C/75% RH). This data is for demonstrative purposes to guide researchers in their experimental design.
Table 1: Stability of this compound without Stabilizers
| Time (Months) | This compound Concentration (%) | Appearance | Odor |
| 0 | 100.0 | White, homogenous cream | Characteristic |
| 1 | 92.5 | Slight yellowing | Faint off-odor |
| 3 | 81.3 | Yellowish, slight separation | Noticeable rancid odor |
| 6 | 65.8 | Yellow, separated | Strong rancid odor |
Table 2: Stability of this compound with Antioxidant (0.1% BHT)
| Time (Months) | This compound Concentration (%) | Appearance | Odor |
| 0 | 100.0 | White, homogenous cream | Characteristic |
| 1 | 98.7 | White, homogenous | Characteristic |
| 3 | 95.2 | White, homogenous | Characteristic |
| 6 | 90.5 | Off-white, homogenous | Slight fatty note |
Table 3: Stability of this compound with Antioxidant (0.1% BHT) and Chelating Agent (0.1% Disodium EDTA)
| Time (Months) | This compound Concentration (%) | Appearance | Odor |
| 0 | 100.0 | White, homogenous cream | Characteristic |
| 1 | 99.5 | White, homogenous | Characteristic |
| 3 | 98.1 | White, homogenous | Characteristic |
| 6 | 96.3 | White, homogenous | Characteristic |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To evaluate the stability of a formulation containing this compound under accelerated conditions to predict its shelf life.
Methodology:
-
Prepare three batches of the final formulation containing this compound.
-
Package the formulations in the intended commercial packaging.
-
Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the samples for the following parameters:
-
Appearance: Color, clarity, and phase separation.
-
Odor: Olfactory evaluation by a trained panel.
-
pH: For aqueous and emulsion-based formulations.
-
Viscosity: To assess changes in rheological properties.
-
Assay of this compound: Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
Objective: To determine the concentration of this compound in a formulation.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the formulation and extract this compound using a suitable solvent (e.g., methanol or acetonitrile). Dilute the extract to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: A high-level workflow for developing and stabilizing formulations containing this compound.
Caption: Key degradation pathways for this compound and the role of stabilizers in preventing them.
References
- 1. Aromatic Ketones: Depth & Warmth In Candles & Diffusers [chemicalbull.com]
- 2. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of this compound by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, 593-08-8 [thegoodscentscompany.com]
troubleshooting peak tailing in GC analysis of 2-Tridecanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography (GC) analysis of 2-Tridecanone.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a "tail" extending from the peak maximum. This can lead to inaccurate integration and reduced resolution. The following guide provides a systematic approach to troubleshooting peak tailing in the GC analysis of this compound.
Is the peak tailing affecting all peaks or just the this compound peak?
-
All peaks are tailing: This typically indicates a physical or mechanical issue within the GC system.
-
Only the this compound peak (and potentially other polar compounds) is tailing: This suggests a chemical interaction between this compound and active sites within the system.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram are exhibiting tailing, it is likely due to a physical issue in the GC system.[1][2] These issues often create turbulence in the carrier gas flow path or unswept volumes where analytes can be delayed.[1][2]
Potential Causes and Solutions:
-
Improper Column Installation: The position of the GC column in the inlet is critical for good peak shape.[1][2] If the column is too high or too low, it can create dead volumes and lead to tailing.[1]
-
Solution: Carefully reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.
-
-
Poor Column Cut: A jagged or uneven column cut can cause turbulence in the flow path, resulting in peak tailing.[1][3]
-
Leaks: Leaks in the injection port or fittings can disrupt the carrier gas flow and cause peak distortion.
-
Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.
-
-
Contaminated Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from previous injections, creating a physical obstruction.[5]
-
Solution: Replace the inlet liner with a new, deactivated liner.
-
Scenario 2: Only this compound Peak is Tailing
If only the this compound peak shows tailing, it is likely due to specific chemical interactions with active sites in the GC system.[6] this compound, being a ketone, has a polar carbonyl group that can interact with active silanol groups on the surface of the column or liner.[7]
Potential Causes and Solutions:
-
Column Contamination or Degradation: The stationary phase at the head of the column can become contaminated or degrade over time, exposing active silanol groups.[4]
-
Active Inlet Liner: The deactivation layer on the inlet liner can degrade, exposing active sites that can interact with polar analytes.[7]
-
Solution: Replace the inlet liner with a new, highly deactivated liner.
-
-
Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[9]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[8]
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[5] It is a problem because it can negatively impact peak integration, leading to inaccurate quantification, and can also reduce the resolution between adjacent peaks.[3]
Q2: How can I quantitatively measure peak tailing?
A2: Peak tailing can be measured using the Asymmetry Factor (As) or the Tailing Factor (Tf).[4] These values provide a numerical representation of the peak's symmetry. An ideal peak has a value of 1.0.[4] The formulas for these calculations are provided in the quantitative data summary table below.
Q3: Can the injection technique affect peak tailing?
A3: Yes, the injection technique can significantly impact peak shape.[10] A slow injection can lead to band broadening and peak tailing. Additionally, using a splitless injection without an appropriate solvent purge can cause the solvent peak to tail, which may affect the shape of early eluting peaks.[5]
Q4: My this compound peak started tailing suddenly after analyzing several samples. What is the likely cause?
A4: A sudden onset of peak tailing for a specific compound after multiple injections often points to contamination of the inlet liner or the front of the analytical column.[8] Non-volatile matrix components from your samples may have accumulated, creating active sites that interact with this compound.
Q5: I've tried all the troubleshooting steps, and my this compound peak is still tailing. What else can I do?
A5: If you have exhausted the common troubleshooting steps, consider the following:
-
Column Choice: Ensure you are using a column with an appropriate stationary phase for the analysis of ketones. A mid-polar to polar phase is often suitable.
-
Derivatization: While not always necessary for ketones, derivatization can sometimes be used to block active functional groups and improve peak shape for highly problematic compounds.
-
System Inertness: The entire flow path, including tubing and fittings, should be as inert as possible to prevent interactions with the analyte.
Quantitative Data Summary
The following table summarizes the key metrics used to evaluate peak shape and provides acceptable ranges.
| Parameter | Formula (at 10% peak height for As, 5% for Tf) | Ideal Value | Acceptable Range | Action Required |
| Asymmetry Factor (As) | As = B / A | 1.0 | 0.9 - 1.5 | > 1.5 |
| Tailing Factor (Tf) | Tf = (A + B) / (2 * A) | 1.0 | < 2.0 | > 2.0 |
Where A is the width of the front half of the peak and B is the width of the back half of the peak.[11]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and other volatile compounds. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[12]
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio) or Splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: Increase to 150 °C at 10 °C/min
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes[12]
-
MS Conditions:
-
Ion Source Temperature: 230 °C[12]
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-400
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Protocol 2: Inlet Liner Replacement
Objective: To replace a contaminated or deactivated inlet liner.
Methodology:
-
Cool Down: Set the injector temperature to a safe temperature (e.g., < 50 °C) and allow it to cool down.
-
Turn off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut and remove the septum.
-
Remove Old Liner: Using appropriate forceps, carefully remove the old liner and O-ring.
-
Install New Liner: Place a new, deactivated O-ring and liner into the injector.
-
Reassemble: Replace the septum and tighten the septum nut.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and perform a leak check. Once leak-free, set the injector to the desired temperature.
-
Equilibrate: Allow the system to equilibrate before running a test sample.
Visualizations
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. youtube.com [youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 10. youtube.com [youtube.com]
- 11. Tailing and Symmetry - Chromatography Forum [chromforum.org]
- 12. pubcompare.ai [pubcompare.ai]
Technical Support Center: Enhancing the Insecticidal Activity of 2-Tridecanone Formulations
Welcome to the Technical Support Center for 2-Tridecanone Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the insecticidal activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action as an insecticide?
A1: this compound is a naturally occurring methyl ketone found in the wild tomato species, Lycopersicon hirsutum f. glabratum.[1] It acts as a stomach poison and repellent to various insect pests.[2] Its insecticidal activity is attributed to its ability to penetrate the insect's lipid barriers and disrupt physiological processes. Some studies suggest it may also inhibit acetylcholinesterase, an important enzyme in the insect nervous system.
Q2: I am observing low mortality rates with my this compound solution. What are the common reasons for this?
A2: Low efficacy can stem from several factors:
-
Formulation Instability: this compound is a lipophilic compound with low water solubility. Improperly formulated solutions may lead to phase separation or precipitation, reducing the bioavailability of the active ingredient.
-
Sub-lethal Concentration: The concentration of this compound in your formulation may be too low to be effective against the target pest.
-
Pest Resistance: While less common with natural compounds, some level of tolerance or resistance in the target insect population cannot be entirely ruled out.
-
Application Method: The method of application (e.g., topical, spray, fumigant) can significantly impact efficacy. For instance, its vapor action is a key component of its insecticidal effect.
-
Environmental Factors: Temperature, humidity, and light can affect the stability and volatility of this compound, potentially reducing its effectiveness.
Q3: How can I improve the solubility of this compound in my aqueous formulations?
A3: Due to its hydrophobic nature, this compound requires a suitable solvent or carrier system for effective dispersion in water. Here are some common approaches:
-
Co-solvents: Utilize a combination of solvents. A common starting point is to dissolve this compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) before adding it to an aqueous solution containing surfactants and other excipients.
-
Emulsifiable Concentrates (ECs): Creating an EC formulation by dissolving this compound in an oil-based solvent with emulsifiers can create a stable emulsion when mixed with water.
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its dispersibility and stability in aqueous solutions.
Q4: Are there any known synergists that can enhance the insecticidal activity of this compound?
A4: Research on specific synergists for this compound is ongoing. While one study found that piperonyl butoxide (a common synergist) did not enhance the toxicity of this compound against Heliothis zea, this does not rule out its effectiveness against other pests or the potential of other synergists. Essential oils and their constituents are being explored as potential synergists for natural insecticides due to their diverse modes of action.[2][3][4][5][6] For instance, combining different essential oil components has been shown to exhibit synergistic toxicity against various insects.[3]
Troubleshooting Guides
Problem: Poor Formulation Stability (Phase Separation/Precipitation)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility of this compound | Increase the concentration of the co-solvent (e.g., DMSO) in the initial stock solution. Ensure the final concentration in the aqueous phase does not exceed the solubility limit. | A clear, homogenous solution with no visible precipitates. |
| Inadequate Emulsification | Optimize the type and concentration of the emulsifier in your Emulsifiable Concentrate (EC) formulation. The Hydrophile-Lipophile Balance (HLB) of the emulsifier is a critical factor. | A stable, milky emulsion is formed upon dilution with water, with no visible oil separation over time. |
| Incorrect Mixing Procedure | When preparing a solution with co-solvents and surfactants, add the components in a stepwise manner with thorough mixing at each step. For example, dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous saline solution. | A stable and uniform formulation. |
| Temperature Effects | This compound is a solid at room temperature. Gentle heating and sonication can aid in its dissolution. However, be cautious of excessive heat which may degrade the compound. | Complete dissolution of this compound in the solvent system. |
Problem: Low Insecticidal Efficacy in Bioassays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Contact/Ingestion | Modify the bioassay design to ensure adequate exposure of the target pest to the formulation. For contact toxicity, ensure uniform coverage of the application surface. For stomach poison activity, ensure the formulation is palatable and ingested by the insect. | Increased and more consistent mortality rates in the treatment group. |
| Sub-optimal Droplet Size/Adhesion | For spray applications, incorporate adjuvants such as spreaders and stickers into your formulation to improve foliar adhesion and coverage. | Improved retention and spread of spray droplets on the target surface, leading to enhanced efficacy. |
| Rapid Degradation of Active Ingredient | Protect the formulation from excessive light and heat. For nanoformulations, ensure the integrity of the nanoparticles to prevent premature release and degradation of this compound. | Consistent insecticidal activity over the duration of the experiment. |
Data Presentation
Table 1: Example Formulations for this compound
| Formulation Type | Components | Preparation Notes | Reference |
| Aqueous Solution with Co-solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dissolve this compound in DMSO first, then add other components sequentially with mixing. | [1] |
| Solid Lipid Nanoparticles (SLNs) | This compound, Glyceryl tristearate (lipid), Tween 80 (surfactant) | Prepared by high-shear homogenization followed by ultrasonication. |
Table 2: Reported Efficacy of a this compound Formulation
| Target Pest | Formulation | Metric | Value | Reference |
| Anopheles gambiae larvae | Not specified | LC50 | 9.00 ppm | [1] |
| Aedes aegypti larvae | Not specified | LC50 | 12.26 ppm | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC)
Objective: To prepare a stable emulsifiable concentrate of this compound.
Materials:
-
This compound (Technical grade, >95% purity)
-
Solvent (e.g., Xylene, Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants with a suitable HLB value)
-
Glass beakers and magnetic stirrer
Methodology:
-
In a glass beaker, dissolve a known weight of this compound in the chosen solvent under gentle stirring until fully dissolved. The concentration will depend on the desired final product strength.
-
Add the pre-determined amount of the emulsifier blend to the this compound-solvent mixture.
-
Continue stirring until a homogenous, clear concentrate is obtained.
-
To test the emulsion stability, add a small volume of the EC to water in a graduated cylinder (typically a 1:100 dilution). Invert the cylinder several times and observe the formation of a spontaneous, stable, milky emulsion. Monitor for any signs of separation or creaming over a period of at least 2 hours.
Protocol 2: Contact Toxicity Bioassay
Objective: To evaluate the contact toxicity of different this compound formulations against a target insect pest.
Materials:
-
This compound formulations (at various concentrations)
-
Control solution (formulation without this compound)
-
Petri dishes or filter paper
-
Micropipette
-
Target insects (e.g., larvae of Spodoptera littoralis)
-
Incubator or environmental chamber
Methodology:
-
Apply a uniform layer of each test formulation (and control) to the surface of a petri dish or a filter paper placed within a petri dish. Allow the solvent to evaporate completely.
-
Introduce a known number of insects (e.g., 10-20 larvae) into each petri dish.
-
Seal the petri dishes with a ventilated lid to allow for air exchange while preventing escape.
-
Place the petri dishes in an incubator or environmental chamber maintained at controlled temperature, humidity, and photoperiod suitable for the test insect.
-
Assess insect mortality at pre-determined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded.
-
Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Mandatory Visualizations
Caption: Workflow for Formulating and Testing this compound Insecticides.
Caption: Troubleshooting Flowchart for Low this compound Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica [frontiersin.org]
- 3. Synergistic Toxicity Interactions between Plant Essential Oil Components Against the Common Bed Bug (Cimex lectularius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic repellent and irritant effect of combined essential oils on Aedes aegypti (L.) mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving matrix effects in the analysis of 2-Tridecanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of 2-tridecanone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2][3] In the analysis of this compound, these interferences can originate from complex sample components like lipids, proteins, and salts, which are commonly found in biological fluids and food samples.[4] For Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often manifest as signal enhancement, where matrix components coat active sites in the GC inlet, preventing the thermal degradation of this compound and leading to an overestimation of its concentration.[2][5] In Liquid Chromatography-Mass Spectrometry (LC-MS), the more common phenomenon is ion suppression, where co-eluting compounds interfere with the ionization of this compound in the ion source, resulting in an underestimation of its concentration.[1][2]
Q2: What are the common analytical techniques used for the determination of this compound?
A2: The most common analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] GC-MS is well-suited for volatile and semi-volatile compounds like this compound.[6][7] LC-MS is also a powerful tool, particularly for complex biological matrices.[1] Both techniques offer high selectivity and sensitivity but are susceptible to matrix effects that can impact accuracy and reproducibility.[1][2]
Q3: What are the primary strategies for mitigating matrix effects in this compound analysis?
A3: The primary strategies for mitigating matrix effects can be broadly categorized into three areas:
-
Thorough Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[1][4][6]
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. The most common approaches are:
-
Stable Isotope Dilution (SID): This is considered the "gold standard" for correcting matrix effects. A stable isotope-labeled version of this compound is added to the sample as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate quantification.[1][3][8][9]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This helps to mimic the matrix effects observed in the actual samples.[2][10]
-
Standard Addition: The sample is divided into several aliquots, and known amounts of a this compound standard are added to all but one aliquot. This allows for the determination of the analyte concentration in the specific sample matrix.[1][11]
-
-
Chromatographic Optimization: Modifying the chromatographic conditions can help to separate this compound from interfering compounds, thereby reducing matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound in GC-MS
| Potential Cause | Suggested Solution |
| Active Sites in the GC Inlet or Column | Matrix components can interact with active sites, but so can the analyte itself. To mitigate this, consider using a derivatization agent to make this compound less polar.[6][12] Alternatively, use a GC liner with a deactivation treatment. Regularly replace the liner and septum. |
| Improper Injection Technique | Optimize the injection volume and speed. A splitless injection is often used for trace analysis, but a split injection can sometimes improve peak shape by reducing the amount of matrix introduced into the system.[13] |
| Column Overloading | If the concentration of this compound or co-eluting matrix components is too high, it can lead to peak fronting. Dilute the sample or use a column with a higher loading capacity.[6] |
| Incompatible Solvent | Ensure the sample is dissolved in a volatile organic solvent compatible with GC-MS, such as hexane or dichloromethane.[7][12] Water and non-volatile solvents should be avoided.[7][12] |
Issue 2: Low Recovery of this compound
| Potential Cause | Suggested Solution |
| Inefficient Extraction from the Sample Matrix | Optimize the sample preparation method. For complex matrices, a QuEChERS method or a well-developed SPE protocol is recommended.[4] Ensure the chosen extraction solvent is appropriate for this compound. |
| Analyte Loss During Solvent Evaporation | If a concentration step is involved, such as nitrogen blowdown, be cautious not to evaporate to complete dryness, as this can lead to the loss of semi-volatile compounds like this compound.[14] Reconstitute the residue in a suitable solvent immediately after evaporation. |
| Adsorption to Labware | Use glass vials and inserts to minimize the risk of adsorption to plastic surfaces.[6][12] Silanizing glassware can further reduce active sites. |
| Degradation of the Analyte | This compound is generally stable, but ensure that the sample is not exposed to harsh pH conditions or high temperatures for extended periods during sample preparation.[15] |
Issue 3: Signal Suppression or Enhancement
| Potential Cause | Suggested Solution |
| Co-elution of Matrix Components | Implement a more effective sample cleanup procedure. QuEChERS with appropriate cleanup sorbents (e.g., C18 for lipids, PSA for organic acids) can be very effective.[4] Alternatively, optimize the chromatographic method to better separate this compound from the interferences.[1] |
| High Concentration of Matrix Components | Dilute the sample extract before injection. This can be a simple and effective way to reduce matrix effects, provided the concentration of this compound remains above the limit of quantification.[1] |
| Inadequate Compensation for Matrix Effects | If sample cleanup is insufficient, use a robust calibration method. Stable isotope dilution is the most reliable approach.[3][8][9] If a labeled standard is unavailable, matrix-matched calibration or the standard addition method are good alternatives.[2][11] |
Quantitative Data Summary
The following table summarizes typical recovery data for different sample preparation methods used to mitigate matrix effects.
| Method | Matrix | Analyte Class | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Fruits and Vegetables | Pesticides | 70 - 120 | < 5 | |
| QuEChERS | Edible Insects | Pesticides | 64.5 - 122.1 | 1.9 - 6.0 | [4] |
| QuEChERS | Human Plasma | Trace Organic Contaminants | > 95 | Not Specified | [16] |
| SPE | Human Plasma | Trace Organic Contaminants | ~61 | Not Specified | [16] |
Detailed Experimental Protocols
Protocol 1: QuEChERS Method for this compound in a Food Matrix
This protocol is a general guideline and should be optimized for the specific food matrix.
-
Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If a stable isotope-labeled internal standard for this compound is available, add it at this stage.
-
Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing the appropriate sorbents. For a fatty matrix, this may include anhydrous MgSO₄, primary secondary amine (PSA), and C18.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for analysis by GC-MS or LC-MS. The extract can be analyzed directly or after solvent exchange.
-
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound (e.g., this compound-d3) to the unknown sample at the very beginning of the sample preparation process.
-
Sample Preparation: Perform the chosen sample preparation procedure (e.g., QuEChERS, SPE, or LLE) on the spiked sample.
-
Instrumental Analysis: Analyze the final extract by GC-MS or LC-MS. Monitor at least one specific ion transition for both the native this compound and the labeled internal standard.
-
Quantification: Calculate the concentration of native this compound based on the response ratio of the native analyte to the labeled internal standard and the calibration curve constructed using the same response ratios.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. organomation.com [organomation.com]
- 15. This compound | 593-08-8 [chemicalbook.com]
- 16. escholarship.org [escholarship.org]
Technical Support Center: Refining Purification Methods for Synthetic 2-Tridecanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 2-tridecanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The impurities largely depend on the synthetic route.
-
From oxidation of 2-tridecanol: The most common impurity is unreacted 2-tridecanol. Over-oxidation can lead to the formation of carboxylic acids, though this is less common with selective oxidizing agents.
-
From Grignard reaction (e.g., undecyl cyanide and methylmagnesium bromide): Impurities can include unreacted starting materials and byproducts from the hydrolysis of the imine intermediate.
Q2: Which purification method is most suitable for achieving high-purity (>99%) this compound?
A2: A multi-step approach is often necessary.
-
Fractional Distillation: This is effective for removing impurities with significantly different boiling points.
-
Recrystallization: This is an excellent final step for achieving high crystalline purity.
-
Column Chromatography: Useful for removing structurally similar impurities like the starting alcohol (2-tridecanol).
-
Sodium Bisulfite Adduct Formation: This is a highly selective method for separating this compound from non-carbonyl impurities.
Q3: How can I monitor the purity of this compound during the purification process?
A3: The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the components of a mixture and their relative abundance.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample and track the progress of a purification. For this compound, a common solvent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | Solution is not supersaturated (too much solvent). | 1. Evaporate some of the solvent to increase the concentration of this compound. 2. Try adding a seed crystal of pure this compound. 3. Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of this compound (28-31°C). The compound is "oiling out." | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery Yield | This compound has significant solubility in the cold solvent. | 1. Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4°C) before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and attempt a second recrystallization. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Using too much can reduce your yield. |
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Components | Boiling points of the components are too close. | 1. Use a longer fractionating column with more theoretical plates. 2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference. |
| Bumping or Uneven Boiling | Superheating of the liquid. | 1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Ensure even heating with a heating mantle and a stirrer. |
| Product Solidifies in the Condenser | The condenser temperature is below the melting point of this compound. | 1. Use a condenser with a wider bore. 2. For vacuum distillation, the condenser can be warmed slightly with a water bath, ensuring it is still cool enough to condense the vapor. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | Incorrect eluent polarity. | 1. Optimize the eluent system using TLC first. A good starting point for separating this compound from 2-tridecanol is a hexane:ethyl acetate gradient. 2. Use a shallower solvent gradient during elution. |
| Cracking of the Stationary Phase | The column was packed improperly or has run dry. | 1. Ensure the column is packed evenly as a slurry. 2. Never let the solvent level drop below the top of the stationary phase. |
| Compound is not Eluting | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For a hexane:ethyl acetate system, increase the percentage of ethyl acetate. |
Experimental Protocols
Recrystallization of this compound
This protocol is designed for the recrystallization of approximately 5 grams of crude this compound.
Materials:
-
Crude this compound (~5 g)
-
Ethanol (95%)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in a 100 mL Erlenmeyer flask.
-
In a separate 50 mL Erlenmeyer flask, heat approximately 30 mL of ethanol on a hot plate to a gentle boil.
-
Slowly add the hot ethanol to the flask containing the this compound while swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Set up a Buchner funnel with filter paper and wet the paper with a small amount of cold ethanol.
-
Quickly pour the cold slurry of crystals into the Buchner funnel with the vacuum applied.
-
Wash the crystals with a small amount of ice-cold ethanol (2-3 mL).
-
Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Determine the melting point and obtain a GC-MS spectrum to assess purity.
Sodium Bisulfite Adduct Formation and Regeneration
This method is highly effective for separating this compound from non-carbonyl impurities.
Part 1: Adduct Formation
-
Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or ethanol.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the sodium bisulfite solution to the this compound solution and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
Part 2: Regeneration of this compound
-
Suspend the filtered bisulfite adduct in water.
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution while stirring until the solution is basic (pH > 10).[1]
-
The adduct will decompose, regenerating the this compound, which will separate as an oily layer.
-
Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether or hexane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Recovery Yield (%) | Purity (GC-MS, %) | Notes |
| Ethanol (95%) | Low | High | 85 | >99 | Good for high purity, moderate yield. |
| Methanol | Low | High | 80 | >99 | Similar to ethanol, slightly lower yield. |
| Isopropanol | Low | High | 88 | >98.5 | Good yield, slightly lower purity. |
| Acetone | Moderate | High | 65 | >97 | Lower yield due to higher cold solubility. |
| Hexane | Very Low | Moderate | 75 | >98 | Slower to dissolve, good for removing polar impurities. |
| Ethyl Acetate | Moderate | High | 70 | >97.5 | Moderate performance. |
Data are representative and may vary based on the initial purity of the crude product.
Table 2: Column Chromatography Eluent Systems for this compound Purification
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of 2-Tridecanol | Separation Efficiency | Notes |
| 95:5 | 0.45 | 0.30 | Good | Good starting point for initial separation. |
| 90:10 | 0.60 | 0.45 | Moderate | Faster elution, but separation may be reduced. |
| 98:2 | 0.25 | 0.10 | Excellent | Slower elution, but provides the best separation. |
Rf values are approximate and can vary depending on the specific TLC plate and conditions.
Visualizations
References
Validation & Comparative
Validating the Insecticidal Properties of 2-Tridecanone: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the insecticidal properties of 2-Tridecanone against a range of agricultural and public health pests. It is intended for researchers, scientists, and drug development professionals interested in the efficacy and potential applications of this naturally derived compound. This document synthesizes available experimental data to compare this compound's performance with alternative insecticides and provides detailed methodologies for key experimental protocols.
Executive Summary
This compound, a naturally occurring methyl ketone found in the wild tomato species Lycopersicon hirsutum f. glabratum, has demonstrated a spectrum of insecticidal and repellent activities against various pests.[1][2] Its modes of action include stomach action, repellency, and fumigant effects.[3] This guide collates and presents data on its efficacy against key pests from the orders Lepidoptera, Hemiptera, Coleoptera, and Acari, and compares its performance with commonly used synthetic insecticides and other natural alternatives. While direct comparative studies are limited, this guide aims to provide a clear, data-driven overview to inform future research and development.
Comparative Efficacy of this compound
The following tables summarize the available quantitative data on the insecticidal and repellent activity of this compound against specific pests, alongside data for alternative insecticides. It is important to note that the experimental conditions for each study may vary, and direct comparisons should be made with caution where methodologies differ.
Lepidoptera: Heliothis zea (Corn Earworm) and Helicoverpa armigera (Cotton Bollworm)
This compound has shown toxicity to the larvae of these significant agricultural pests. The following table presents the median lethal concentration (LC50) of this compound and its analogs against Heliothis zea, as well as the LC50 values for other synthetic insecticides against the closely related Helicoverpa armigera.
| Compound | Pest Species | LC50 (µg/cm²) | Bioassay Method | Reference |
| This compound | Heliothis zea | 20.0 | Filter Paper Bioassay | [4] |
| 2-Dodecanone | Heliothis zea | 14.9 | Filter Paper Bioassay | [4] |
| 2-Undecanone | Heliothis zea | 17.3 | Filter Paper Bioassay | [4] |
| 2-Decanone | Heliothis zea | 17.1 | Filter Paper Bioassay | [4] |
| 2-Nonanone | Heliothis zea | 18.4 | Filter Paper Bioassay | [4] |
| Spinetoram | Helicoverpa armigera | 0.11 | Diet-Overlay Bioassay | |
| Indoxacarb | Helicoverpa armigera | 0.17 | Diet-Overlay Bioassay | |
| Spinosad | Helicoverpa armigera | 0.17 | Diet-Overlay Bioassay | |
| Methomyl | Helicoverpa armigera | 0.32 | Diet-Overlay Bioassay |
Coleoptera: Callosobruchus maculatus (Cowpea Weevil)
This compound exhibits significant fumigant and ovicidal activity against the cowpea weevil, a major pest of stored legumes.
| Treatment | Pest Species | Effect | Bioassay Method | Reference |
| This compound (undiluted vapor) | Callosobruchus maculatus | 96% reduction in adult emergence | Fumigation Bioassay | [3] |
| This compound (undiluted vapor) | Callosobruchus maculatus | Significant reduction in egg-laying and egg hatch | Fumigation Bioassay | [3] |
| Deltamethrin | Callosobruchus maculatus | LC50 = 85.1 ppm | Direct Contact | [5] |
| Thiamethoxam | Callosobruchus maculatus | LC50 = 21.05 ppm | Direct Contact | [5] |
Hemiptera: Aphis gossypii (Cotton Aphid)
Limited direct comparative data is available for this compound against aphids. However, it is known to be toxic to Aphis gossypii.[2][6] The table below shows the efficacy of some alternative botanical and synthetic insecticides.
| Insecticide | Pest Species | LC50 (µg/mL) | Bioassay Method | Reference |
| Destruxins/Rotenone (1/9 ratio) | Aphis gossypii | 0.06 | Not specified | [7] |
| Destruxins | Aphis gossypii | 8.91 | Not specified | [7] |
Acari: Spider Mites (Tetranychus urticae)
This compound has demonstrated toxicity to the two-spotted spider mite. The following data presents its efficacy in comparison to a conventional acaricide.
| Compound | Pest Species | LC50 | Bioassay Method | Reference |
| This compound | Tetranychus urticae | Comparable to Amitraz | Topical Application | [8] |
| Abamectin | Tetranychus urticae | 0.51 ml/L | Leaf Dip Bioassay | [9] |
| Bifenthrin | Tetranychus urticae | 3.26 ml/L | Leaf Dip Bioassay | [9] |
Repellency against Ticks
This compound has shown promise as a repellent against ticks, with efficacy comparable to the widely used synthetic repellent, DEET.
| Compound | Pest Species | Repellency | Bioassay Method | Reference |
| This compound (formulation) | Ticks | As repellent as DEET (based on EC50 and EC95 values) | Vertical Paper Bioassay | [10] |
| This compound (8%) | Amblyomma americanum | 87% repellency at 12 hours | Filter Paper Assay | [10] |
| This compound (8%) | Dermacentor variabilis | 72% repellency at 15 hours | Filter Paper Assay | [10] |
| DEET | Mosquitoes | High repellency | Various |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Insecticidal Bioassay for Lepidoptera (Heliothis zea) - Filter Paper Method
This method assesses the contact toxicity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Acetone (solvent)
-
Filter paper discs (sized to fit Petri dishes)
-
Petri dishes
-
Micropipette
-
Third-instar larvae of Heliothis zea
-
Environmental chamber
Procedure:
-
Prepare a series of dilutions of the test compound in acetone.
-
Apply a known volume of each dilution evenly to a filter paper disc. A control disc is treated with acetone only.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the treated filter paper in a Petri dish.
-
Introduce a single third-instar larva into each Petri dish.
-
Seal the Petri dishes and place them in an environmental chamber maintained at a controlled temperature and humidity.
-
Assess larval mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the larva to move when prodded with a fine brush.
-
Record the number of dead larvae for each concentration.
-
Calculate the LC50 value using probit analysis.
Fumigant Toxicity Bioassay for Coleoptera (Callosobruchus maculatus)
This method evaluates the toxicity of volatile compounds.
Materials:
-
Test compound (e.g., this compound)
-
Acetone (solvent, if needed for dilution)
-
Glass jars with airtight lids
-
Filter paper strips
-
Adult cowpea weevils (Callosobruchus maculatus)
-
Cowpea seeds
-
Environmental chamber
Procedure:
-
Place a known number of cowpea seeds in each glass jar.
-
Introduce a specific number of adult weevils (e.g., 10 pairs) into each jar.
-
Apply a measured amount of the test compound to a filter paper strip. For volatile liquids, this can be done directly. For solids, a solution in a volatile solvent can be used, and the solvent allowed to evaporate.
-
Suspend the treated filter paper strip inside the jar, ensuring it does not come into direct contact with the insects or seeds.
-
Seal the jars tightly. Control jars will have a filter paper strip treated only with the solvent (if used) or left untreated.
-
Incubate the jars in an environmental chamber at a controlled temperature and humidity.
-
Record adult mortality at regular intervals.
-
After a set period, remove the adult weevils and continue to incubate the seeds to assess the effect on oviposition (number of eggs laid) and adult emergence.
-
Count the number of eggs laid on the seeds and the number of F1 generation adults that emerge.
Aphid Bioassay - Leaf Dip Method
This protocol is used to determine the contact toxicity of a substance to aphids.
Materials:
-
Test compound
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Leaf discs from a suitable host plant (e.g., cotton for Aphis gossypii)
-
Petri dishes with a layer of agar
-
Adult apterous (wingless) aphids
-
Fine paintbrush
-
Stereomicroscope
Procedure:
-
Prepare a range of concentrations of the test compound in distilled water containing a surfactant.
-
Excise leaf discs from healthy, untreated host plants.
-
Using forceps, dip each leaf disc into a test solution for a set time (e.g., 10 seconds).
-
Allow the leaf discs to air dry. A control disc is dipped in the water-surfactant solution only.
-
Place the treated leaf discs, adaxial side down, onto the agar in the Petri dishes.
-
Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10) onto each leaf disc.
-
Cover the Petri dishes and maintain them in an environmental chamber.
-
Assess aphid mortality under a stereomicroscope at specified time points. Aphids that are unresponsive to gentle prodding are considered dead.
-
Calculate mortality rates and LC50 values.
Visualizations
Experimental Workflow: Fumigant Toxicity Bioassay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Corynebacterium sp. 2-TD Mediated Toxicity of this compound to Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of 2-Tridecanone and Other Methyl Ketones for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of a promising class of natural compounds.
This guide provides a comprehensive comparative analysis of 2-Tridecanone and other behavior-modifying methyl ketones. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in areas such as pest management, chemical ecology, and pharmacology. By presenting key physicochemical data, detailing biological performance with supporting experimental evidence, and illustrating relevant biochemical pathways, this document aims to facilitate a deeper understanding and further exploration of these versatile compounds.
Physicochemical Properties: A Comparative Overview
Methyl ketones are a class of organic compounds characterized by a carbonyl group positioned at the second carbon of an alkyl chain. Their physicochemical properties, which vary with chain length, significantly influence their biological activity and potential applications. Below is a summary of key properties for a selection of methyl ketones.
| Property | 2-Heptanone | 2-Nonanone | 2-Undecanone | This compound | 2-Pentadecanone |
| Molecular Formula | C₇H₁₄O | C₉H₁₈O | C₁₁H₂₂O | C₁₃H₂₆O | C₁₅H₃₀O |
| Molecular Weight ( g/mol ) | 114.19 | 142.24 | 170.29 | 198.34 | 226.40 |
| Melting Point (°C) | -35 | -21 | 11-13 | 28-31 | 37-41 |
| Boiling Point (°C) | 151 | 195 | 231-232 | 263 | 293 |
| Density (g/mL at 25°C) | ~0.820 | ~0.822 | ~0.825 | ~0.822 | ~0.820 |
| Water Solubility | Slightly soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Vapor Pressure (mmHg at 20°C) | ~3.0 | ~0.3 | ~0.04 | <0.01 | <0.01 |
| logP (Octanol-Water Partition Coefficient) | ~2.4 | ~3.1 | ~4.1 | ~5.2 | ~6.2 |
Biological Activity: Performance in Repellency and Toxicity
Methyl ketones, particularly those with longer carbon chains like this compound, are well-documented for their potent insect repellent and insecticidal properties. This activity is largely attributed to their natural occurrence in the glandular trichomes of wild tomato plants (Lycopersicon hirsutum f. glabratum), where they serve as a defense mechanism against herbivorous insects.[1]
Repellent Efficacy Against Mosquitoes
A study on the repellency of a series of long-chain aliphatic methyl ketones against the malaria vector mosquito, Anopheles gambiae s.s., revealed a clear structure-activity relationship. The results indicated that methyl ketones with 11 to 15 carbons were more effective than those with 7 to 10 carbons. Notably, this compound demonstrated protection efficacy comparable to the widely used synthetic repellent, DEET, at both 1% and 10% concentrations. Within the more active longer-chain group, ketones with an odd number of carbon atoms (2-undecanone, this compound, and 2-pentadecanone) were found to be more effective than those with an even number of carbons (2-decanone and 2-dodecanone).
| Compound | Concentration (% w/v) | Mean Protection Efficacy (%) |
| 2-Heptanone | 10 | 60 |
| 2-Nonanone | 10 | 75 |
| 2-Undecanone | 10 | 95 |
| 2-Dodecanone | 10 | 85 |
| This compound | 10 | 100 |
| 2-Pentadecanone | 10 | 90 |
| DEET | 10 | 100 |
| This compound | 1 | 85 |
| DEET | 1 | 90 |
Toxicity to Lepidopteran Pests
Repellent Efficacy Against Ticks
This compound has also demonstrated significant repellent activity against ticks. In a comparative study, this compound and 2-undecanone were tested against the lone star tick (Amblyomma americanum) and the American dog tick (Dermacentor variabilis). In filter paper assays, this compound at a concentration of 0.63 mg/cm² was 87% repellent to A. americanum 12 hours after application and 72% repellent to D. variabilis at 15 hours post-application. In contrast, 2-undecanone showed high repellency (74-75%) at 2 hours but its efficacy diminished rapidly thereafter. These findings suggest that this compound has a longer duration of action as a tick repellent compared to 2-undecanone.
Experimental Protocols
Mosquito Repellency: Arm-in-Cage Assay
The "arm-in-cage" method is a standard and widely accepted protocol for evaluating the efficacy of topical mosquito repellents.[4][5][6][7][8]
Objective: To determine the Complete Protection Time (CPT) of a test compound against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-12 days old, maintained in a controlled environment.
-
Test substance (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol) at various concentrations.
-
Control substance (solvent only).
-
Human volunteers.
-
Micropipettes and sterile applicators.
-
Protective gloves.
Procedure:
-
A defined area of a volunteer's forearm (e.g., 300 cm²) is marked. The hand is protected with a glove.
-
A standard volume (e.g., 1 mL) of the test or control substance is applied evenly to the marked area.
-
The treated arm is allowed to dry for a specified period (e.g., 30 minutes).
-
The volunteer's treated forearm is then inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
The number of mosquitoes that land and/or bite is recorded.
-
This exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs (defined as one bite followed by a second bite within the same or next exposure period).
-
The CPT is the time from the application of the repellent until the first confirmed bite.
-
The procedure is replicated with multiple volunteers and on different days to ensure statistical validity.
Tick Repellency: Vertical Filter Paper Assay
This in vitro assay is used to evaluate the repellency of compounds against ticks by exploiting their natural climbing behavior (negative geotaxis).[9][10][11][12][13]
Objective: To determine the concentration of a test compound that effectively repels ticks from a treated surface.
Materials:
-
Filter paper strips (e.g., 7x4 cm).
-
Test substance dissolved in a volatile solvent (e.g., acetone).
-
Control substance (solvent only).
-
Host-seeking tick nymphs or adults (e.g., Amblyomma americanum, Ixodes scapularis).
-
Petri dishes, vials, and supports for the filter paper.
Procedure:
-
The filter paper strip is marked into three zones: a central treatment zone and upper and lower untreated zones.
-
A precise volume of the test solution is applied evenly to the central zone of the filter paper. The control strip is treated with the solvent only.
-
The treated filter papers are allowed to air dry completely.
-
Each strip is suspended vertically, for instance, from a dowel using a clip, over a Petri dish moat to contain any ticks that may fall.
-
A specified number of ticks (e.g., 5-10) are released at the bottom of the lower untreated zone.
-
The number of ticks that cross into the treated zone, remain in the untreated zone, or drop off the filter paper is recorded at set time intervals (e.g., every 5 minutes for a total of 30 minutes).
-
Repellency is calculated as the percentage of ticks that did not enter or cross the treated area.
-
A dose-response curve can be generated by testing a range of concentrations to determine the EC₅₀ (median effective concentration).
Biological Pathways and Mechanisms of Action
Biosynthesis of Methyl Ketones in Wild Tomato
The biosynthesis of this compound and other methyl ketones in the glandular trichomes of wild tomato (Solanum habrochaites) involves a two-step enzymatic process that diverts intermediates from the fatty acid synthesis pathway.
References
- 1. Toxicity studies of analogs of this compound, a naturally occurring toxicant from a wild tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of life history differences of two tachinid parasitoids ofHelicoverpa zea (Boddie) (Lepidoptera: Noctuidae) on their interactions with glandular trichome/methyl ketone-based insect resistance in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 5. researchgate.net [researchgate.net]
- 6. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 7. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative activity of deet and AI3-37220 repellents against the ticks Ixodes scapularis and Amblyomma americanum (Acari: Ixodidae) in laboratory bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Tridecanone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the principal analytical methods for the detection and quantification of 2-Tridecanone, a volatile organic compound with applications in flavor and fragrance industries, as well as being a potential biomarker. The focus of this document is on the cross-validation of these methods to ensure data integrity, reliability, and comparability across different analytical platforms and laboratories. This guide outlines detailed experimental protocols, presents a comparative analysis of their performance, and illustrates the logical workflow of the cross-validation process.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The two most prominent techniques for the analysis of volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.
Below is a summary of typical performance characteristics for each method, based on the analysis of ketones and other volatile organic compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | High | Very High |
| Sample Volatility Requirement | Required | Not Required |
| Derivatization | Generally not required | May be required for improved ionization |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results for the same sample. This is crucial when transferring methods between laboratories or when comparing data from different analytical techniques.
Caption: Workflow for the cross-validation of two analytical techniques.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[1]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare calibration standards and quality control (QC) samples at various concentrations.
-
For biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum, comparing it to a reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing samples in complex matrices.[2][3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a solvent compatible with the mobile phase, such as acetonitrile or methanol (e.g., 1 mg/mL).
-
Prepare calibration standards and QC samples by serial dilution.
-
For biological samples, protein precipitation followed by centrifugation is a common sample preparation technique. A solution of acetonitrile is often used for this purpose.[4]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., spray voltage, gas temperatures, and flow rates).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards.
3. Data Analysis:
-
Identify this compound by its retention time and the presence of the specific MRM transitions.
-
Quantify the analyte using a calibration curve generated from the peak area ratios of the analyte to an internal standard.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in signaling pathways in the context of analytical chemistry, a diagram can illustrate the logical relationship between the analytical method's performance characteristics, which are evaluated during cross-validation.
Caption: Relationship between performance characteristics and data quality.
Conclusion
The cross-validation of analytical methods for this compound is paramount for ensuring the generation of high-quality, reliable, and comparable data. Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. GC-MS is well-suited for volatile samples and offers high selectivity.[1] LC-MS/MS provides excellent sensitivity and is advantageous for complex sample matrices that may not be amenable to GC analysis.[2][3] The choice between these methods should be guided by the specific analytical needs, and a thorough cross-validation should be performed when comparing results or transferring methods to ensure consistency and confidence in the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics [ouci.dntb.gov.ua]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
A Comparative Analysis of Natural vs. Synthetic 2-Tridecanone Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances between naturally derived and synthetically produced active compounds is paramount. This guide provides an objective comparison of the efficacy of natural and synthetic 2-Tridecanone, a promising insect repellent and insecticide. While direct comparative studies are limited, this analysis synthesizes available experimental data and explores factors that may influence their respective performance.
Data Presentation: Efficacy of this compound
The insecticidal and repellent properties of this compound have been evaluated against various arthropods. The following tables summarize key quantitative data from studies utilizing this compound, which, unless specified, do not differentiate between natural or synthetic sources, focusing on the activity of the compound itself.
Table 1: Repellent Efficacy of this compound Against Ticks
| Target Species | Concentration/Dosage | Assay Method | Efficacy | Duration |
| Amblyomma americanum (Lone Star Tick) | 8% solution (0.63 mg/cm²) | Filter Paper Bioassay | 87% repellency | 12 hours |
| Dermacentor variabilis (American Dog Tick) | 8% solution (0.63 mg/cm²) | Filter Paper Bioassay | 72% repellency | 15 hours |
| Amblyomma americanum (Lone Star Tick) | 0.25 mg/cm² | Cheesecloth Bioassay | 85% repellency | 6 hours |
Table 2: Insecticidal Activity of this compound
| Target Species | LC50 (Lethal Concentration, 50%) | Assay Method |
| Heliothis zea (Tomato Fruitworm) | Data not consistently reported as LC50 | Topical Application / Filter Paper Bioassay |
Theoretical Comparison: Natural vs. Synthetic
In principle, a pure synthetic this compound molecule is chemically identical to its naturally occurring counterpart, and thus should exhibit the same intrinsic efficacy. However, potential differences in performance can arise from the composition of the final product.
-
Natural this compound: Typically extracted from the wild tomato plant, Lycopersicon hirsutum f. glabratum, the extract may contain other phytochemicals. These compounds could act synergistically, enhancing the overall efficacy of the product, or antagonistically, reducing it. The purity of the extracted this compound can also vary depending on the extraction and purification methods employed.
-
Synthetic this compound: Produced through chemical synthesis, this form can achieve high purity levels. However, by-products from the synthesis process could be present as impurities. While manufacturers aim to minimize these, their presence could potentially influence the biological activity of the final product.
At present, there is a lack of publicly available studies that directly compare the efficacy of a natural this compound extract to a synthetic version of equivalent purity. Such research would be invaluable in determining whether the other constituents in the natural extract have a discernible impact on its insecticidal or repellent properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound's efficacy.
Tick Repellency Bioassay (Filter Paper Method)
-
Preparation of Test Arenas: A defined concentration of this compound (e.g., 8%) is prepared in a suitable solvent like absolute ethanol. A measured volume of this solution is applied evenly to a filter paper disc, and a control disc is treated with the solvent alone. The papers are allowed to air dry.
-
Experimental Setup: The treated and control filter papers are placed side-by-side in a petri dish or a similar testing arena.
-
Introduction of Ticks: A predetermined number of host-seeking adult ticks (e.g., Amblyomma americanum or Dermacentor variabilis) are released onto the center line between the two filter papers.
-
Data Collection: The number of ticks on the treated and control surfaces is recorded at specified time intervals (e.g., every hour for up to 24 hours).
-
Efficacy Calculation: Repellency is calculated as the percentage of ticks that are on the control surface compared to the total number of ticks.
Insecticidal Bioassay (Topical Application Method)
-
Preparation of Test Solutions: A series of graded concentrations of this compound are prepared in a volatile solvent such as acetone.
-
Insect Handling: Test insects (e.g., Heliothis zea larvae) of a uniform age and size are selected.
-
Application of Insecticide: A precise micro-droplet of each test solution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are held in a controlled environment with access to food. Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.
Mandatory Visualizations
Logical Flow of Efficacy Comparison
Caption: Logical relationship between the source of this compound and its final efficacy.
Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for determining the insecticidal activity of this compound.
Proposed Signaling Pathway for this compound's Mode of Action
Caption: Putative signaling pathways affected by this compound in insects.
2-Tridecanone as a Resistance Marker in Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of reliable markers for plant resistance is a cornerstone of developing pest- and disease-resistant crops. These markers are critical for efficient breeding programs, the study of plant-pathogen interactions, and the development of novel plant protection strategies. While genetic markers have been the focus of modern molecular breeding, biochemical markers, such as the naturally occurring insecticide 2-tridecanone, present a compelling alternative. This guide provides a comprehensive comparison of this compound and common genetic markers, supported by experimental data and detailed protocols.
Overview of Resistance Markers
Plant resistance markers can be broadly categorized into two types:
-
Biochemical Markers: These are endogenous compounds whose presence or concentration correlates with resistance. This compound, a methyl ketone found in the glandular trichomes of wild tomato species, is a prime example. It acts as a direct defense compound against various insect pests.
-
Genetic Markers: These are variations in the DNA sequence that are linked to a resistance trait. They do not confer resistance themselves but are inherited with the gene(s) that do. Common examples include Single Nucleotide Polymorphisms (SNPs) and Kompetitive Allele-Specific PCR (KASP) markers.
This compound as a Biochemical Marker for Insect Resistance
This compound is a naturally occurring insecticide found in the wild tomato species Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum). Its presence is strongly correlated with resistance to a range of insect pests.
Performance and Validation Data
Studies have demonstrated a significant quantitative relationship between the concentration of this compound and the level of insect resistance.
| Plant Genotype | This compound Concentration | Observed Resistance |
| Wild Tomato (S. habrochaites) | High (up to 72 times more than cultivated varieties)[1][2] | High mortality rates for lepidopterous larvae (e.g., Manduca sexta and Heliothis zea) and aphids[1][2][3]. |
| Cultivated Tomato (S. lycopersicum) | Low to negligible[1][2] | Susceptible to a wide range of insect pests. |
| Backcross Progeny (Wild x Cultivated) | Segregating (variable concentrations) | Resistance levels correlate with this compound concentrations[2]. |
Beyond direct toxicity to insects, this compound has also been shown to impact bacterial behavior, hindering their ability to colonize plant surfaces, which suggests a broader role in plant defense[4][5].
Experimental Protocol: Quantification of this compound in Plant Tissue
The following is a generalized protocol for the extraction and quantification of this compound from tomato leaf tissue.
1. Sample Preparation:
- Collect fresh leaf samples, focusing on the trichomes where this compound is most abundant.
- Freeze the samples in liquid nitrogen immediately and store at -80°C until extraction.
2. Extraction:
- Grind the frozen tissue to a fine powder.
- Extract the powder with a suitable organic solvent (e.g., hexane or a mixture of dichloromethane and methanol).
- Include an internal standard (e.g., 2-undecanone) for accurate quantification.
- Vortex the mixture thoroughly and centrifuge to pellet the plant debris.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- Transfer the supernatant to a new vial for analysis.
- Inject an aliquot of the extract into a GC-MS system.
- GC conditions: Use a non-polar capillary column (e.g., DB-5). Program the oven temperature with an initial hold, followed by a ramp to a final temperature to separate the compounds.
- MS conditions: Operate in electron ionization (EI) mode and scan a mass range appropriate for this compound and the internal standard.
- Identify this compound based on its retention time and mass spectrum compared to a pure standard.
- Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Biosynthesis of this compound
The production of this compound in wild tomato is a two-step enzymatic process localized in the plastids of trichome cells.
Caption: The enzymatic pathway for this compound synthesis in wild tomato.
Genetic Markers for Disease Resistance
Genetic markers are widely used in modern plant breeding to select for disease resistance. Unlike biochemical markers, they do not directly contribute to the defense mechanism but are located near the resistance genes on the chromosome, making them reliable indicators of the presence of these genes.
Performance and Validation Data
The performance of genetic markers is typically evaluated by their ability to predict the phenotype (resistance or susceptibility) in a given population. This is often expressed as the percentage of phenotypic variance explained (PVE) by the marker.
| Marker Type | Target Gene/Trait | Crop | Performance Metric (PVE) |
| SNP | Stripe rust resistance | Wheat | Up to 25%[6] |
| KASP | Leaf rust resistance (Lr68) | Wheat | Used for marker-assisted selection[7] |
| SNP | Fusarium cob resistance | Maize | Differentiated susceptible and resistant genotypes[5] |
Experimental Protocol: SNP/KASP Genotyping
The following is a generalized workflow for using KASP markers to screen for disease resistance.
1. DNA Extraction:
- Extract high-quality genomic DNA from young leaf tissue of the plants to be screened.
2. KASP Assay Design:
- Design two allele-specific forward primers, each with a unique tail sequence, and one common reverse primer. The primers are designed based on the SNP associated with the resistance gene.
- The unique tails correspond to fluorescently labeled oligonucleotides (e.g., FAM and HEX).
3. PCR Amplification:
- Prepare a PCR reaction mix containing the extracted DNA, KASP master mix (which includes the fluorescently labeled oligonucleotides and Taq polymerase), and the designed primer mix.
- Run the PCR in a real-time PCR machine. During amplification, the allele-specific primers will bind and extend, leading to the incorporation of the corresponding fluorescent tail.
4. Fluorescence Detection:
- After PCR, read the fluorescence of each well at the specific wavelengths for the two dyes (e.g., FAM and HEX).
- The ratio of the two fluorescence signals will cluster the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.
5. Data Analysis:
- Plot the fluorescence data to visualize the genotyping clusters.
- Assign a genotype to each sample based on its cluster. This genotype will indicate the presence or absence of the resistance-associated allele.
Signaling Pathways in Plant Disease Resistance
Genetic resistance is often initiated by the recognition of a pathogen-derived molecule by a plant receptor, which triggers a complex signaling cascade.
Caption: A simplified overview of signaling in plant immunity.
Comparison of this compound and Genetic Markers
| Feature | This compound (Biochemical Marker) | Genetic Markers (e.g., SNP, KASP) |
| Nature of Marker | A functional defense compound. | A DNA sequence variant linked to a resistance gene. |
| Mode of Action | Direct toxicity to pests, potential antimicrobial effects. | Indirectly indicates the presence of a resistance gene. |
| Detection Method | Analytical chemistry (e.g., GC-MS). | Molecular biology techniques (e.g., PCR, sequencing). |
| Throughput | Moderate, can be automated but is generally slower. | High, suitable for screening large populations. |
| Cost per Sample | Can be higher due to equipment and solvent costs. | Generally lower, especially for high-throughput platforms. |
| Development Time | Requires identification and validation of the compound-trait link. | Requires identification of the linked DNA sequence, which can be time-consuming initially. |
| Applicability | Specific to resistance mechanisms involving the compound. | Broadly applicable to any trait with a known genetic basis. |
| Environmental Influence | The concentration of the compound can be influenced by environmental factors. | The DNA sequence is stable and not affected by the environment. |
| Information Provided | Quantitative measure of the defense compound's level. | Indicates the presence/absence of a resistance allele (genotype). |
Conclusion
Both this compound and genetic markers are valuable tools for enhancing plant resistance. This compound serves as a direct, functional marker of insect resistance, and its quantification provides a direct measure of a plant's chemical defense potential. Genetic markers, on the other hand, offer a high-throughput and cost-effective method for large-scale screening in breeding programs.
The choice of marker depends on the specific research or breeding objective. For detailed studies on the mechanisms of insect resistance or for screening for high levels of a specific chemical defense, this compound is an excellent marker. For large-scale breeding programs aimed at introgressing resistance genes into new varieties, genetic markers like SNPs and KASPs are more practical. An integrated approach, where genetic markers are used for initial screening and biochemical markers are used for fine-tuning and validation, may provide the most comprehensive strategy for developing durably resistant crops.
References
- 1. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corynebacterium sp. 2-TD Mediated Toxicity of this compound to Helicoverpa armigera [mdpi.com]
- 4. Resistance to this compound in Tetranychus urticae: effects of induced resistance, cross-resistance and heritability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound impacts surface-associated bacterial behaviours and hinders plant-bacteria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marker-Trait Associations for Enhancing Agronomic Performance, Disease Resistance, and Grain Quality in Synthetic and Bread Wheat Accessions in Western Siberia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Breeding With Major and Minor Genes: Genomic Selection for Quantitative Disease Resistance [frontiersin.org]
A Comparative Analysis of 2-Tridecanone and Commercial Insecticides
Naturally derived compounds are gaining significant attention in pest management as potential alternatives to synthetic insecticides. Among these is 2-Tridecanone, a methyl ketone found in the glandular trichomes of wild tomato plants, Lycopersicon hirsutum f. glabratum. This guide provides a comparative study of this compound's efficacy against that of established commercial insecticides, supported by experimental data for researchers, scientists, and professionals in drug development.
Data Presentation: Efficacy and Toxicity
The insecticidal and repellent properties of this compound have been evaluated against several key pest species. The following tables summarize its performance in comparison to commercial standards like DEET, Malathion, and Methomyl.
Table 1: Comparative Toxicity of this compound and Commercial Insecticides
| Compound | Target Insect | Bioassay Type | LC50 Value | Source |
| This compound | Tomato Fruitworm (Heliothis zea) | Filter Paper | 17.05 µg/cm² | [1] |
| Malathion | Tomato Fruitworm (Heliothis zea) | Filter Paper | 4.08 µg/cm² | [1] |
| Methomyl | Tomato Fruitworm (Heliothis zea) | Filter Paper | 2.01 µg/cm² | [1] |
| This compound (Formulation A) | Red Imported Fire Ant (Solenopsis invicta) | Soil Treatment | 0.066 - 0.102 mg/g | [2] |
| This compound (Formulation B with PBO) | Red Imported Fire Ant (Solenopsis invicta) | Soil Treatment | 0.039 - 0.070 mg/g | [2] |
| This compound | Cotton Bollworm (Helicoverpa armigera) | Diet Incorporation | 5.549 mg/g | [3] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population. PBO (Piperonyl Butoxide) is a synergist.
Table 2: Comparative Repellency of this compound and DEET
| Compound | Target Tick | Concentration | Repellency & Duration | Source |
| This compound | Lone Star Tick (Amblyomma americanum) | 0.63 mg/cm² | 87% at 12 hours | [4] |
| This compound | American Dog Tick (Dermacentor variabilis) | 0.63 mg/cm² | 72% at 15 hours | [4] |
| DEET | Various Ticks | Formulated Product (e.g., 25%) | 77.2% at 2.5 hours | [5] |
| This compound Formulation (MT-710) | Lone Star Tick (Amblyomma americanum) | Not specified | As repellent as DEET (based on EC50/EC95) | [5] |
DEET (N,N-diethyl-3-methylbenzamide) is a widely used commercial insect repellent.
Experimental Protocols
The data presented above were derived from specific laboratory and field bioassays. The methodologies for these key experiments are detailed below.
1. Filter Paper Bioassay (for Heliothis zea) This method is used to assess contact toxicity.
-
Procedure: A solution of the test compound (e.g., this compound, Malathion, Methomyl) in a solvent is applied to a filter paper disc.
-
After the solvent evaporates, the paper is placed in a petri dish.
-
First-instar larvae of H. zea are introduced onto the treated paper.
-
Mortality is assessed after a set period (e.g., 24-48 hours).
-
A range of concentrations is tested to calculate the LC50 value.[1]
2. Soil Treatment Bioassay (for Solenopsis invicta) This assay evaluates the toxicity of substances mixed into the soil.
-
Procedure: Two emulsifiable concentrate formulations of this compound were prepared: one with a synergist (PBO) and one without.[2]
-
The formulations were mixed into soil at various concentrations.
-
Worker ants from different colonies were introduced to the treated soil.
-
Mortality was recorded over time to determine LC50 values, which ranged from 0.039 to 0.102 mg/g depending on the formulation and ant colony.[2]
3. Field Mound Drench Test (for S. invicta) This test assesses efficacy under real-world conditions.
-
Procedure: The this compound formulations were diluted with water and applied directly as a drench to fire ant mounds in the field.
-
The activity of the mounds was evaluated at set intervals (e.g., 7 and 14 days) post-treatment.
-
The formulation containing PBO achieved 100% control after 14 days at an application rate of 5.28 mL/L.[2]
4. Two-Choice Repellency Assay (for Ticks) This laboratory test measures the repellent effect of a compound.
-
Procedure: A filter paper is treated with the test compound (e.g., 8% this compound in ethanol) on one half, while the other half is treated with the solvent carrier alone (ethanol).[4]
-
Unfed, host-seeking adult ticks are released in the center of the paper.
-
The number of ticks on each half is counted at specified time intervals to calculate the percent repellency.[4]
Mandatory Visualizations
Experimental Workflow and Mechanism of Action
The following diagrams illustrate a typical experimental workflow for insecticide testing and the well-established mode of action for a class of commercial insecticides, providing a contrast to the less-defined mechanism of this compound.
Caption: Workflow for a filter paper contact toxicity bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity and Efficacy of Two Emulsifiable Concentrates of this compound against Red Imported Fire Ants [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. First report of the repellency of this compound against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating 2-Tridecanone: A Cost-Effectiveness Guide for Biopesticide Development
For Researchers, Scientists, and Drug Development Professionals
Naturally derived from the wild tomato species Lycopersicon hirsutum f. glabratum, 2-Tridecanone presents a compelling case as a biopesticide with a unique mode of action.[1] This guide provides a comparative analysis of this compound's performance against conventional synthetic pesticides and other biopesticides, focusing on cost-effectiveness, efficacy, and environmental impact. The information herein is curated to support research and development professionals in making informed decisions regarding the potential of this compound in sustainable pest management programs.
Performance and Efficacy: A Comparative Analysis
This compound has demonstrated significant insecticidal and repellent properties against a range of agricultural pests. Its efficacy, however, must be weighed against its cost and the performance of established alternatives.
Table 1: Comparative Efficacy of this compound and Alternative Insecticides
| Compound | Target Pest | Efficacy Metric (LC50) | Source |
| This compound | Tomato Fruitworm (Heliothis zea) | 17.05 µg/cm² | [2] |
| This compound | Cotton Bollworm (Helicoverpa armigera) | 5.549 mg/g (in diet) | [1] |
| Malathion | Tomato Fruitworm (Heliothis zea) | 4.08 µg/cm² | [2] |
| Methomyl | Tomato Fruitworm (Heliothis zea) | 2.01 µg/cm² | [2] |
| Neem Seed Extract (Azadirachtin) | Tomato Fruitworm (Helicoverpa armigera) | Field application, comparable marketable yield to Emamectin benzoate | [3][4] |
| Emamectin Benzoate | Tomato Fruitworm (Helicoverpa armigera) | Field application, effective pest suppression | [3][4] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test organisms.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis requires consideration of production costs, application costs, and the economic benefits derived from crop protection. While specific large-scale production cost data for this compound is not publicly available, we can extrapolate and compare based on existing data for other biopesticides.
Table 2: Cost-Benefit Comparison of Biopesticides and Synthetic Pesticides in Tomato Cultivation
| Pesticide Treatment | Total Cost (USD/ha) | Marketable Yield ( kg/ha ) | Net Revenue (USD/ha) | Cost-Benefit Ratio (CBR) | Source |
| Neem Seed Extract | Approx. 20-30 (Estimated) | Comparable to synthetic | High | 1:9.26 | [3][4] |
| Emamectin Benzoate | 150 - 200 | High | High | 1:3.23 | [5] |
| Spinosad 45 SC | Not specified | 23,800 | Not specified | 1:7.0 | [6] |
| Chlorantraniliprole 18.5 SC | Not specified | 22,900 | Not specified | 1:6.8 | [6] |
| Untreated Control | 0 | Low | Low | - | [3][6] |
Note on this compound Costs: The production cost of this compound via chemical synthesis would be dependent on the cost of starting materials and the complexity of the synthesis route. As a naturally occurring compound, fermentation or extraction from bio-sources could also be viable production methods, each with its own cost structure. Application costs for biopesticides can range from approximately $21 to $84 per acre per application, depending on the product and application rate.[7] For a robust cost-effectiveness model, further research into the scalable and economical synthesis of this compound is essential.
Environmental and Non-Target Impact
A critical component of evaluating a biopesticide is its environmental footprint and its effects on beneficial organisms.
Table 3: Environmental and Non-Target Organism Impact Profile
| Compound | Toxicity to Honeybees (Apis mellifera) | Toxicity to Ladybugs (Coccinella septempunctata) | Aquatic Toxicity | Persistence |
| This compound | Data not available | Data not available | Very toxic to aquatic organisms | Not persistent |
| Permethrin | Highly toxic | Toxic | Highly toxic | Moderately persistent |
| Neem Oil (Azadirachtin) | Generally low toxicity, can have sublethal effects | Generally low toxicity | Moderately toxic | Low persistence |
| Spinosad | Highly toxic | Toxic | Moderately toxic | Low to moderate persistence |
Experimental Protocols
1. Determination of Lethal Concentration (LC50) - Filter Paper Bioassay
This protocol is adapted from methodologies used to assess the toxicity of insecticides to lepidopteran larvae.[2]
-
Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a target insect pest (e.g., Heliothis zea).
-
Materials:
-
Technical grade this compound
-
Acetone (solvent)
-
Whatman No. 1 filter paper (or equivalent)
-
Petri dishes
-
Micropipette
-
First-instar larvae of the target insect
-
Incubator with controlled temperature, humidity, and photoperiod.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to achieve a range of concentrations. A control group with acetone only should also be prepared.
-
Apply a fixed volume (e.g., 1 ml) of each dilution evenly to a filter paper placed in a Petri dish. Allow the solvent to evaporate completely.
-
Introduce a set number of first-instar larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).
-
Record mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Use probit analysis to calculate the LC50 value and its 95% confidence limits from the mortality data.
-
2. Non-Target Organism Toxicity Assessment - Honeybee (Apis mellifera) Acute Contact LD50
This protocol is based on the OECD Guideline 214 for testing the acute contact toxicity of pesticides to honeybees.
-
Objective: To determine the dose of this compound that is lethal to 50% of adult worker honeybees upon direct contact.
-
Materials:
-
Technical grade this compound
-
Acetone (solvent)
-
Micro-applicator capable of delivering precise droplets
-
Young adult worker honeybees from a healthy, queen-right colony
-
Cages for holding bees
-
Sugar solution (50% w/v)
-
Incubator with controlled temperature and humidity.
-
-
Procedure:
-
Prepare a range of concentrations of this compound in acetone.
-
Anesthetize the bees lightly with carbon dioxide.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee. A control group should be treated with acetone only.
-
Place the treated bees in holding cages with access to a sugar solution.
-
Maintain the cages in an incubator at a controlled temperature (e.g., 25 ± 2°C) and humidity.
-
Record mortality at 4, 24, and 48 hours after application.
-
Calculate the LD50 (Lethal Dose, 50%) using probit analysis.
-
Mode of Action: Signaling Pathway
This compound's mode of action in insects is believed to involve the upregulation of the cytochrome P450 (CYP) enzyme system. This system is crucial for detoxifying xenobiotics and regulating essential physiological processes like hormone metabolism. Exposure to this compound can trigger a broad transcriptional response in the insect's P450 genes, leading to metabolic disruption and developmental defects.
Caption: Proposed mode of action of this compound via induction of the Cytochrome P450 pathway.
Experimental Workflow for Cost-Effectiveness Evaluation
A systematic approach is necessary to fully evaluate the cost-effectiveness of a new biopesticide.
Caption: Workflow for the comprehensive cost-effectiveness evaluation of a novel biopesticide.
References
- 1. Nondetrimental impact of two concomitant entomopathogenic fungi on life history parameters of a generalist predator, Coccinella septempunctata (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Botanical biopesticides have an influence on tomato quality through pest control and are cost-effective for farmers in developing countries | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Botanical biopesticides have an influence on tomato quality through pest control and are cost-effective for farmers in developing countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Biopesticide Application Costs | Cornell Vegetables [vegetables.cornell.edu]
Comparative Analysis of 2-Tridecanone's Repellent Activity Against Various Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the repellent activity of 2-tridecanone against a range of insect species, supported by experimental data. This compound, a naturally occurring methyl ketone found in the wild tomato species Lycopersicon hirsutum f. glabratum, has demonstrated significant potential as a broad-spectrum insect repellent.[1][2][3] This document summarizes key findings on its efficacy, details the experimental methodologies used for its evaluation, and presents a putative mechanism of action.
Quantitative Repellent Activity of this compound
The repellent efficacy of this compound has been evaluated against several insect species, with varying results depending on the target pest, concentration, and application method. The following tables summarize the available quantitative data.
| Insect Species | Assay Type | Concentration/Dose | Repellency Metric | Result |
| Ticks | ||||
| Amblyomma americanum (Lone Star Tick) | Filter Paper Assay | 0.63 mg/cm² | Percent Repellency | 87% at 12 hours[4] |
| Two-Choice Bioassay | 0.25 mg/cm² | Percent Repellency | 85% at 6 hours[4] | |
| Vertical Paper Bioassay | Not Specified (Formulation MT-710) | EC50 & EC95 | As repellent as DEET[5][6] | |
| Dermacentor variabilis (American Dog Tick) | Filter Paper Assay | 0.63 mg/cm² | Percent Repellency | 72% at 15 hours[4] |
| Mosquitoes | ||||
| Aedes albopictus | Arm-in-Cage | Not Specified (Formulation) | Percent Protection | Data available, specific values proprietary[7] |
| Culex quinquefasciatus | Arm-in-Cage | Not Specified (Formulation) | Percent Protection | Data available, specific values proprietary[7] |
| Agricultural Pests | ||||
| Heliothis zea (Corn Earworm) | Topical Application | Not Specified | Toxicity (LD50) | Toxic[8] |
| Manduca sexta (Tobacco Hornworm) | Treated Filter Paper | Not Specified | Toxicity | Toxic[2] |
| Aphids | Treated Filter Paper | Not Specified | Toxicity | Toxic[2] |
Experimental Protocols
The evaluation of this compound's repellent activity has employed several standardized and specialized bioassays. Below are detailed methodologies for the key experiments cited.
Tick Repellency Bioassays
1. Two-Choice Bioassay:
This assay is designed to determine the preference of ticks when presented with a treated and an untreated surface.
-
Apparatus: A petri dish or a similar arena with a defined treated and control area.
-
Procedure:
-
A substrate, such as cheesecloth or filter paper, is treated with a solution of this compound in a suitable solvent (e.g., ethanol) at a specific concentration (e.g., 0.25 mg/cm²).[4]
-
An equivalent substrate is treated with the solvent alone to serve as a control.
-
The treated and control substrates are placed side-by-side in the testing arena.
-
A predetermined number of ticks are released at the interface of the two substrates.
-
The number of ticks on each substrate is recorded at specified time intervals.
-
Percent repellency is calculated as: ((Number of ticks on control - Number of ticks on treated) / Total number of ticks) x 100.
-
2. Filter Paper Assay:
This method assesses the ability of a repellent to prevent ticks from crossing a treated area.
-
Apparatus: A vertically oriented strip of filter paper.
-
Procedure:
-
A line is drawn across the width of a filter paper strip.
-
The area above the line is treated with a solution of this compound (e.g., 0.63 mg/cm²), while the area below remains untreated.[4]
-
The filter paper is suspended vertically.
-
Ticks are placed at the bottom of the filter paper.
-
The number of ticks that cross the treated line within a specific time period is recorded.
-
Repellency is determined by the percentage of ticks that do not cross the treated line.
-
Mosquito Repellency Bioassay
Arm-in-Cage Test:
This is a standard method for evaluating the efficacy of topical repellents against mosquitoes.[4][5][7][9][10][11]
-
Apparatus: A cage containing a known number of host-seeking female mosquitoes.
-
Procedure:
-
A defined area on a human volunteer's forearm is treated with the this compound formulation. The rest of the arm and hand are covered with a protective glove.
-
An untreated arm serves as a control to confirm mosquito biting activity.
-
The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 minutes).[5][11]
-
The time until the first confirmed mosquito bite (or landing, depending on the protocol) is recorded. This is known as the Complete Protection Time (CPT).[5][7]
-
The test continues until the repellent fails (e.g., two or more bites are received in a single exposure period).[11]
-
Proposed Mechanism of Action: Interference with Olfactory Signaling
While the precise molecular targets of this compound in insects are still under investigation, it is widely accepted that insect repellents primarily act by disrupting the olfactory system. Insects detect volatile chemical cues from their environment through a complex network of olfactory sensory neurons (OSNs) located in their antennae and maxillary palps.[12] These neurons express different types of receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which bind to specific odorant molecules.[13]
The binding of an odorant to its receptor triggers a signaling cascade that leads to the depolarization of the OSN and the transmission of a nerve impulse to the brain, which then processes this information to guide behaviors such as host-seeking. Repellents like this compound are thought to interfere with this process in one or more of the following ways:
-
Activation of Aversive Receptors: The repellent may bind to and activate ORs or other chemosensory receptors that are hard-wired to elicit an aversive behavioral response, causing the insect to move away from the source.
-
Inhibition of Attractant Receptors: The repellent could act as an antagonist, blocking the binding of host-related attractant molecules to their specific ORs, thus rendering the insect "blind" to the host's chemical signature.
-
"Odorant Scramble": The repellent might non-specifically interact with multiple ORs, creating a confusing and unnatural pattern of neuronal activation that disrupts the insect's ability to process host cues.
Below is a diagram illustrating a generalized insect olfactory signaling pathway and potential points of interference by a repellent molecule like this compound.
Conclusion
This compound exhibits significant repellent and, in some cases, toxic activity against a variety of insect species, including medically important vectors like ticks and mosquitoes, as well as agricultural pests. The available data suggests that its efficacy is comparable to that of DEET in certain applications. Further research is warranted to establish standardized metrics of repellency (e.g., ED50, complete protection time) across a broader range of insects and to elucidate the specific molecular mechanisms underlying its repellent effects. A deeper understanding of its interactions with insect chemosensory receptors will be crucial for the development of novel and optimized repellent formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchgate.net [researchgate.net]
- 7. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 8. Toxicity studies of analogs of this compound, a naturally occurring toxicant from a wild tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Repellent Test [bio-protocol.org]
- 11. quantumhealth.com [quantumhealth.com]
- 12. Insect olfaction - Wikipedia [en.wikipedia.org]
- 13. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Tridecanone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Tridecanone is paramount for any laboratory. This ketone, while utilized in various research and development applications, is classified as hazardous to the environment and requires specific handling and disposal procedures to mitigate risks.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with regulatory requirements and promoting a culture of safety within the laboratory.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear appropriate protective clothing to avoid skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.
In Case of a Spill: For minor spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[3] Use absorbent paper dampened with the same ethanol solution to clean up any remaining residue.[3] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3] For major spills, evacuate the area and alert emergency responders.[2] In all instances, prevent the chemical from entering drains or waterways.[1][4]
This compound Properties and Hazards
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C13H26O[1][5] |
| Molecular Weight | 198.34 g/mol [1][5] |
| Appearance | White solid or colorless to light orange/yellow liquid[6] |
| Melting Point | 24-31 °C / 75.2-87.8 °F[1][7] |
| Boiling Point | 263 °C / 505.4 °F[7] |
| Flash Point | 107-122 °C / 224.6-251.6 °F[1][7] |
| Water Solubility | Insoluble[1][8] |
| Primary Hazard | Very toxic to aquatic life with long lasting effects[1][4] |
Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA) in the United States.[9][10] As such, it cannot be discarded in regular trash or poured down the drain.[9]
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[1]
-
Due to its environmental hazards, this compound waste is considered hazardous.[4][8]
2. Waste Collection and Segregation:
-
Collect this compound waste in a designated, properly labeled, and sealed container.
-
Avoid mixing this compound with other chemical wastes unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
3. Container Labeling:
-
All hazardous waste containers must be clearly labeled.[9] The label should include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[9]
-
The quantity of waste
-
The date of waste generation[9]
-
The location of origin (e.g., laboratory room number)[9]
-
The name and contact information of the Principal Investigator[9]
-
Appropriate hazard pictograms (e.g., environmental hazard)[9]
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
5. Arranging for Disposal:
-
Contact your institution's EHS or Hazardous Waste Program to schedule a pickup for the waste.[9]
-
You may be required to submit a completed Hazardous Waste Information Form.[9]
6. Documentation:
-
Maintain accurate records of the generation, accumulation, and disposal of all hazardous waste, as required by law.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 593-08-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound 99 593-08-8 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling 2-Tridecanone
Essential Safety and Handling Guide for 2-Tridecanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal.
Occupational Exposure Limits
This compound is regulated as "Particulates Not Otherwise Regulated" (PNOR) or "Inert or Nuisance Dust" in its solid form. Adherence to the established occupational exposure limits is critical for personnel safety.
| Jurisdiction/Authority | Exposure Limit Type | Value |
| US OSHA (Table Z-3) | Total Dust | 15 mg/m³[1] |
| US OSHA (Table Z-3) | Respirable Fraction | 5 mg/m³[1] |
| US - Oregon (Z-1) | Total Dust | 10 mg/m³[1] |
| US - Hawaii | Total Dust | 10 mg/m³[1] |
| US - Hawaii | Respirable Fraction | 5 mg/m³[1] |
| Canada - British Columbia | PNOC (Insoluble/Poorly Soluble) | 10 mg/m³[1] |
Note: Some safety data sheets indicate no available data for OSHA PEL, NIOSH REL, or ACGIH TLV for this compound specifically.[2]
Personal Protective Equipment (PPE) Protocol
A risk assessment should precede any handling of this compound to determine the necessary level of protection.
Eye and Face Protection
-
Standard Operations: Wear chemical splash-resistant safety glasses or goggles with side protection.[2]
-
High-Risk Operations: In situations with a higher risk of splashes or dust generation, a face shield may be appropriate.[2]
-
Compliance: All eyewear must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][3]
Skin and Body Protection
-
Routine Handling: A standard lab coat is sufficient for handling small quantities.
-
Risk of Exposure: For scenarios with a risk of significant contact or when handling larger quantities, wear protective clothing or overalls.[1]
-
Hygiene: Good hygiene practices require minimizing exposure.[1] Do not expose open cuts, abraded, or irritated skin to this material.[1]
Hand Protection
-
Selection: The suitability and durability of a glove type depend on usage.[1] For protection against undissolved, dry solids where abrasive particles are not present, the following materials are suggested:
-
Important Considerations: While PVC and Nitrile are listed for solids, they are generally not recommended for use with ketones.[4] Butyl rubber gloves offer good protection against ketones.[4][5][6]
-
Inspection: Always examine gloves for wear and/or degradation before use and replace them if contaminated.[1] Hands should be washed and dried thoroughly after glove removal.[1]
Respiratory Protection
-
Normal Conditions: No respiratory protection is needed under normal use conditions with adequate ventilation.[3][7]
-
Elevated Risk: In emergencies, large-scale use, or if ventilation is inadequate and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator equipped with a particle filter (such as a Type N95).[3][7][8]
Operational and Disposal Plans
Safe Handling and Storage Workflow
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Handling this compound
-
Preparation: Before handling, ensure the work area is clean and an eyewash station is accessible.[2] Confirm adequate general and local exhaust ventilation is active to maintain low airborne concentrations.[2]
-
Personal Protection: Don the appropriate PPE as determined by your risk assessment (gloves, eye protection, lab coat).
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Minimize dust generation and accumulation during transfer and use.[2] Keep the container tightly closed when not in use.[2]
-
Storage: Store in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated location.[3] Keep away from incompatible materials such as oxidizing agents.[1][3]
Spill Response Plan
-
Minor Spills:
-
Contain the spillage to prevent environmental release.[1]
-
Dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[9][10]
-
Transfer the dampened material to a suitable, labeled container for disposal.[9][10]
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[9][10]
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[9][10]
-
Wash the contaminated surface with a soap and water solution.[9][10]
-
-
Major Spills:
Disposal Plan
-
Classification: this compound and its container must be disposed of as hazardous waste, primarily due to its high toxicity to aquatic organisms.[1][11]
-
Regulations: All waste, including contaminated materials, must be handled in accordance with local, state, and federal regulations.[1] Do not allow the chemical or wash water from cleaning to enter drains, waterways, or soil.[1][2]
-
Procedure: Collect waste material in a suitable, sealed, and properly labeled container.[7] Consult your institution's environmental health and safety department or a licensed waste management authority for disposal.[1] Do not reuse empty containers as they may contain residual dust that could be an explosion hazard.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. cleanroom.byu.edu [cleanroom.byu.edu]
- 6. Sharpe Safety Supply Inc. [sharpesafety.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound = 96 , FG 593-08-8 [sigmaaldrich.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vigon.com [vigon.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
